CC-90003
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CC-90003: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] By covalently binding to a cysteine residue within the ATP-binding site of ERK1/2, this compound effectively blocks the kinase activity, leading to the inhibition of the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers, particularly those with BRAF or RAS mutations.[2][4] Preclinical studies have demonstrated the anti-proliferative activity of this compound in various cancer cell lines and in vivo tumor models.[4][5] However, a Phase Ia clinical trial in patients with relapsed or refractory BRAF or RAS-mutant tumors was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used for its characterization.
Core Mechanism of Action: Irreversible Inhibition of ERK1/2
This compound acts as a covalent inhibitor of ERK1 and ERK2, which are the terminal kinases in the MAPK/ERK signaling cascade.[4] The MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, ultimately regulating gene expression and critical cellular processes.[4]
The MAPK/ERK Signaling Pathway
The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment and activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[4]
Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation, prevent apoptosis, and facilitate differentiation.[4] Dysregulation of this pathway, often through activating mutations in BRAF or RAS, is a major driver of oncogenesis in a variety of cancers.[4]
Covalent Binding to ERK1/2
This compound was designed to form a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of both ERK1 and ERK2.[2] This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.[2] Mass spectrometry analysis has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[2]
Preclinical Data
The preclinical activity of this compound was extensively characterized through a series of in vitro and in vivo studies.
Kinase Selectivity
The selectivity of this compound was evaluated against a large panel of kinases to determine its specificity for ERK1/2.
| Assay Type | Total Kinases Tested | Kinases with >80% Inhibition by 1 µM this compound | Off-Target Kinases with >80% Inhibition |
| 258-Kinase Biochemical Assay | 258 | 17 | Not specified in detail, but further analysis identified KDR, FLT3, and PDGFRα as significant off-targets.[4] |
| ActivX Cellular Kinase Screening (A375 cells) | 194 | 5 (ERK1, ERK2, MKK4, MKK6, FAK) | MKK4, MKK6, FAK[4] |
| Combined Assays (Biochemical, Cellular, Mass Spectrometry) | 347 | ERK1, ERK2, KDR, FLT3, PDGFRα | KDR, FLT3, PDGFRα[3][4] |
Table 1: Kinase Selectivity Profile of this compound. [3][4]
In Vitro Potency
This compound demonstrated potent inhibition of ERK1 and ERK2 in biochemical assays and antiproliferative activity in various cancer cell lines.
| Assay Type | Target/Cell Line | IC50 / GI50 |
| Biochemical Assay | ERK1, ERK2 | 10 - 20 nM[4] |
| 3-Day Proliferation Assay | 240 cancer cell lines | Potent activity in various tumor types, particularly BRAF-mutant lines.[4] |
| 25 of 27 BRAF-mutant cell lines | GI50 < 1 µM[4] |
Table 2: In Vitro Potency of this compound. [4]
In Vivo Efficacy
The antitumor activity of this compound was evaluated in xenograft models of human cancer.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 | Colorectal Cancer | 12.5 mg/kg b.i.d. to 100 mg/kg q.d. | Dose-dependent inhibition. 50 mg/kg q.d. was the minimally efficacious dose demonstrating 65% TGI.[5][6] |
| KRAS-mutant PDX models | Pancreatic, Lung, Colorectal Cancer | Not specified | Inhibition of tumor growth observed.[4] |
| KRAS-mutant Lung Cancer PDX model (with Docetaxel) | Lung Cancer | This compound (50 mg/kg equivalent) + Docetaxel (15 mg/kg) | Full tumor regression and prevention of regrowth after treatment cessation.[4] |
Table 3: In Vivo Efficacy of this compound. [4][5][6]
Clinical Data
A Phase Ia, first-in-human, dose-escalation study of this compound was conducted in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations (NCT02313012).[1][7]
| Parameter | Value |
| Number of Patients | 19[1] |
| Tumor Types | KRAS-mutant (n=15), NRAS-mutant (n=1), BRAF-mutant (n=3)[1] |
| Dosing Regimen | Oral, escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1] |
| Maximum Tolerated Dose (MTD) | 120 mg/day[1] |
| Dose-Limiting Toxicities (at 160 mg) | Grade 3 transaminase elevations (n=2), Grade 3 hypertension (n=1)[1] |
| Common Adverse Events (≥3 patients) | Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias.[1] |
| Objective Responses (RECIST 1.1) | None observed.[1] |
| Pharmacodynamic Endpoint | ≥80% reduction of free ERK in peripheral blood mononuclear cells at doses ≥ 80 mg/day.[1] |
| Reason for Termination | Lack of objective responses, unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1] |
Table 4: Summary of Phase Ia Clinical Trial of this compound. [1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in Aronchik et al., Mol Cancer Res 2019.[4]
Kinase Selectivity Assays
4.1.1. 258-Kinase Biochemical Assay Panel
-
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
-
Procedure:
-
A panel of 258 purified human kinases was utilized.
-
Kinase activity was measured using a radioisotope-based filter binding assay ([γ-33P]ATP).
-
This compound was tested at a concentration of 1 µM.
-
The percentage of kinase activity inhibition was calculated relative to a DMSO control.
-
4.1.2. ActivX Cellular Kinase Screening
-
Objective: To assess the inhibition of endogenous kinases by this compound in a cellular context.
-
Procedure:
-
A375 (BRAF V600E-mutant melanoma) cells were treated with 1 µM this compound or DMSO for a specified time.
-
Cell lysates were prepared, and active kinases were labeled with a desthiobiotin-ATP probe (KiNativ).
-
Labeled kinases were enriched on streptavidin beads.
-
The relative abundance of each kinase in the this compound-treated versus DMSO-treated samples was quantified by mass spectrometry.
-
A reduction in the signal for a particular kinase in the this compound-treated sample indicated inhibition.
-
Cell Proliferation Assay
-
Objective: To evaluate the antiproliferative effect of this compound on a panel of cancer cell lines.
-
Procedure:
-
240 cancer cell lines were seeded in 96-well plates at their optimal densities.
-
After 24 hours, cells were treated with a range of concentrations of this compound or DMSO control.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
The concentration of this compound that caused a 50% reduction in cell growth (GI50) was calculated for each cell line.
-
In Vivo HCT-116 Xenograft Model
-
Objective: To determine the in vivo antitumor efficacy of this compound.
-
Procedure:
-
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT-116 cells.
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at various doses and schedules (e.g., once daily [q.d.] or twice daily [b.i.d.]).
-
Tumor volumes were measured with calipers at regular intervals, and tumor volume was calculated using the formula: (length x width²) / 2.
-
Animal body weights were monitored as a measure of toxicity.
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
-
ERK Occupancy Assay
-
Objective: To measure the direct binding of this compound to ERK in cells or tissues.
-
Procedure:
-
A proprietary ELISA-based assay was developed.
-
The assay quantified the amount of ERK that was not bound by this compound ("free ERK").
-
This was used to assess target engagement in peripheral blood mononuclear cells from patients in the Phase Ia clinical trial.
-
Conclusion
This compound is a well-characterized, potent, and selective covalent inhibitor of ERK1/2. Its mechanism of action through irreversible binding to its targets translates to significant antitumor activity in preclinical models of cancers with MAPK pathway activation. However, the lack of clinical efficacy and the emergence of neurotoxicity at therapeutic doses led to the discontinuation of its clinical development. The comprehensive data generated for this compound, from detailed mechanistic studies to clinical evaluation, provides valuable insights for the future design and development of ERK inhibitors and other targeted cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field.
References
- 1. search.library.uq.edu.au [search.library.uq.edu.au]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covalx.com [covalx.com]
- 6. researchgate.net [researchgate.net]
- 7. ERK signaling pathway: Significance and symbolism [wisdomlib.org]
CC-90003: An In-Depth Technical Guide to an Irreversible ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and selective, orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It covalently binds to a specific cysteine residue within the ATP binding site of ERK1 and ERK2, leading to sustained inhibition of the MAPK signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and a summary of its clinical development. Detailed experimental protocols and quantitative data are presented to facilitate further research and understanding of this compound.
Introduction to ERK Signaling and the Rationale for Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of this pathway, often through mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers.[3][7] ERK1 and ERK2 are the terminal kinases in this cascade, and their activation is a key node for signal transduction to the nucleus, ultimately leading to changes in gene expression that drive tumorigenesis.[5][8] Therefore, direct inhibition of ERK1/2 represents a compelling therapeutic strategy, particularly in tumors that are resistant to upstream inhibitors of RAF or MEK.[3][7]
Mechanism of Action of this compound
This compound is a covalent inhibitor that forms an irreversible bond with its target proteins, ERK1 and ERK2.[3] This irreversible binding provides a durable and potent inhibition of kinase activity.[3]
Covalent Binding Site: Mass spectrometry analysis has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[3][4] These cysteine residues are located in the activation loop of the ATP binding site.[3][4] The formation of this covalent bond blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates by ERK1/2.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound covalent inhibition of ERK1/2.
The ERK Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. covalx.com [covalx.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Covalent Binding of CC-90003 to ERK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the covalent interaction between the inhibitor CC-90003 and the kinase ERK2. The document outlines the specific binding site, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Introduction to this compound and its Target
This compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4][5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] this compound's mechanism of action involves forming a covalent bond with its target, leading to sustained inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.[2][6]
The Covalent Binding Site on ERK2
Through detailed structural and biochemical analysis, this compound has been shown to covalently bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]
-
On ERK2, the targeted residue is Cysteine 164 (Cys164). [4][7]
-
On ERK1, the equivalent binding site is Cysteine 183 (Cys183). [4][7]
This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The formation of this covalent bond is crucial for the irreversible inhibition and potent activity of this compound.[6]
Quantitative Analysis of this compound-ERK2 Interaction
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against ERK1/2
| Target | Assay Type | Parameter | Value (nmol/L) | Reference |
| ERK1 | Biochemical | IC50 | 10-20 | [1][4][7] |
| ERK2 | Biochemical | IC50 | 10-20 | [1][4][7] |
Table 2: Cellular Activity and Selectivity of this compound
| Cell Line | Mutation Status | Assay Type | Parameter | Value (µmol/L) | Reference |
| A375 | BRAF V600E | Cellular Kinase Screening | Concentration for >80% inhibition of ERK1/2 | 1 | [4] |
| HCT-116 | KRAS G13D | Proliferation Assay | GI50 | < 1 | [4] |
| Various BRAF-mutant (27 lines) | BRAF | Proliferation Assay | GI50 | < 1 (in 93% of lines) | [4] |
| Various KRAS-mutant (37 lines) | KRAS | Proliferation Assay | GI50 | < 1 (in 76% of lines) | [4] |
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | Assay Type | Parameter | Condition | Reference |
| KDR | Biochemical/Cellular | >80% Inhibition | at 1 µmol/L | [4] |
| FLT3 | Biochemical/Cellular | >80% Inhibition | at 1 µmol/L | [4] |
| PDGFRα | Biochemical/Cellular | >80% Inhibition | at 1 µmol/L | [4] |
Experimental Protocols
The characterization of the covalent binding of this compound to ERK2 involved several key experimental techniques.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol was employed to confirm the covalent modification of ERK1/2 by this compound.
Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by this compound.
Methodology:
-
Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of this compound for 1 hour at room temperature to ensure complete binding.[7]
-
Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[7]
-
Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4 resin.[7]
-
MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a suitable matrix, such as sinapic acid.[7]
-
Mass Analysis: The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.[7] The resulting mass spectrum is compared to the mass of the unmodified protein to confirm the mass shift corresponding to the addition of one molecule of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 value of this compound against ERK1 and ERK2.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ERK1 and ERK2.
Methodology:
-
Reaction Components: The assay is typically performed in a multi-well plate containing recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a known ERK substrate like ELK1 or RSK), and ATP.
-
Inhibitor Titration: A serial dilution of this compound is added to the wells.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), or more commonly, using fluorescence- or luminescence-based assays that employ antibodies specific for the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Cellular Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To assess the anti-proliferative activity of this compound in a cellular context.
Methodology:
-
Cell Plating: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of 3 days.[4]
-
Viability Assessment: After the incubation period, cell viability is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the relevant signaling pathway and a general workflow for identifying covalent inhibitors.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the characterization of a covalent inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 7. covalx.com [covalx.com]
CC-90003: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of CC-90003, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. The document summarizes key quantitative data, outlines experimental methodologies for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.
Core Mechanism and Target Profile
This compound is an orally available small molecule that covalently binds to a cysteine residue within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks the activation of ERK-mediated signaling pathways, which are frequently dysregulated in various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The primary targets of this compound are ERK1 and ERK2, with IC50 values in the nanomolar range.[3][4][5][6]
Kinase Selectivity Profile
The selectivity of this compound has been extensively evaluated against large panels of kinases to determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases revealed that at a concentration of 1 µM, this compound demonstrated high selectivity. The majority of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28 kinases) showed moderate inhibition (50%–80% inhibition), and only 17 kinases exhibited strong inhibition (>80% inhibition).[3][4]
Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against 194 kinases identified only five kinases that were inhibited by more than 80% at a 1 µM concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFRα—were significantly inhibited at biologically relevant concentrations.[3][4]
Table 1: Key Kinase Inhibition Data for this compound
| Target | IC50 (nmol/L) | Percent Inhibition (at 1 µM) | Assay Type |
| ERK1 | 10-20 | >80% | Biochemical, Cellular |
| ERK2 | 10-20 | >80% | Biochemical, Cellular |
| MKK4 | Not specified | >80% | Cellular |
| MKK6 | Not specified | >80% | Cellular |
| FAK | Not specified | >80% | Cellular |
| KDR | Not specified | Significant | Biochemical, Cellular |
| FLT3 | Not specified | Significant | Biochemical, Cellular |
| PDGFRα | Not specified | Significant | Biochemical, Cellular |
Signaling Pathway Context
This compound primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling events of this pathway, which is often hyperactivated in cancers due to mutations in upstream components like BRAF and KRAS.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LINCS Kinativ [maayanlab.cloud]
CC-90003: A Covalent Inhibitor of ERK1/2 for KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CC-90003 is a potent and selective, orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] It has demonstrated significant preclinical activity in various cancer models, particularly those harboring KRAS mutations, which have historically been challenging to target.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and clinical findings. While initially investigated for a range of solid tumors, its development was ultimately halted due to a combination of factors including lack of objective responses and an unfavorable safety profile.[4][5]
Introduction
The mitogen-activated protein kinase (MAPK) pathway, consisting of the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[2][6] While inhibitors targeting BRAF and MEK have shown clinical success in specific patient populations, tumors with KRAS mutations have remained largely refractory to these therapies.[2][7] ERK1/2, as the final kinases in this cascade, represent a key therapeutic target to overcome both intrinsic and acquired resistance to upstream inhibitors.[8] this compound was developed as a covalent inhibitor of ERK1/2 to address this unmet medical need.[2]
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue within the ATP binding site of ERK1 and ERK2.[8] This covalent binding leads to specific, potent, and durable inhibition of ERK kinase activity.[2] By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of oncogenic signals and leading to the inhibition of tumor cell proliferation and survival.[1]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to control gene expression. In cancer, mutations in upstream components like KRAS lead to constitutive activation of this pathway.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. covalx.com [covalx.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
An In-depth Technical Guide to the Antineoplastic Activity of CC-90003
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2] this compound was developed to target this pathway, showing potential as an antineoplastic agent, particularly in tumors with activating mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of this compound.
Mechanism of Action
This compound functions as a covalent inhibitor of ERK1 and ERK2.[5] It forms a covalent bond with a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164).[5] This irreversible binding potently inhibits the kinase activity of ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[2][3]
Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus to regulate gene expression.[6] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound acts at a critical downstream node by directly inhibiting ERK1/2.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Kinase and Cell Line Activity
| Target/Cell Line | Assay Type | Result (IC50/GI50) | Notes |
| ERK1, ERK2 | Biochemical Kinase Assay | 10-20 nmol/L | Potent inhibition of target kinases.[1][3] |
| BRAF-mutant Cancer Cell Lines (n=27) | 3-Day Proliferation Assay | GI50 < 1 µmol/L (in 93% of lines) | High sensitivity in BRAF-mutant contexts.[3] |
| HCT-116 (KRAS G13D) | Cell Growth Assay | More potent than GDC-0994 | Induced cell death starting at 1 µmol/L.[3] |
| KRAS-mutant Lung Cancer Cell Lines (n=6) | Proliferation Assay | Superior or comparable potency to BVD-523 and GDC-0994 | Demonstrates activity in KRAS-mutant lung cancer.[3] |
| Kasumi-1 (AML) | Cytotoxicity Assay | ED50: 34.1 ± 7.8 nM (24h), 8.1 ± 2.1 nM (72h) | Shows potent cytotoxic activity in an AML cell line.[7] |
Table 2: In Vivo Preclinical Studies
| Cancer Model | Dosing Regimen | Key Findings |
| HCT-116 Xenograft (Colorectal) | 12.5 mg/kg b.i.d. to 100 mg/kg q.d. | Well-tolerated at a range of doses, leading to tumor growth inhibition. The minimally efficacious dose was 50 mg/kg once daily, demonstrating 65% tumor growth inhibition (TGI).[1][8] |
| KRAS-mutant Patient-Derived Xenograft (PDX) - Lung Cancer | Combination with docetaxel (B913) | Achieved full tumor regression and prevented regrowth after treatment cessation.[3][9] |
Table 3: Phase Ia Clinical Trial (NCT02313012)
| Parameter | Details |
| Patient Population | 19 patients with relapsed or refractory KRAS, NRAS, or BRAF mutant tumors.[10] |
| Dosing | Escalating oral doses from 20 to 160 mg/day on a 21/28 day cycle.[10][11] |
| Maximum Tolerated Dose (MTD) | 120 mg/day.[10] |
| Dose-Limiting Toxicities (at 160 mg) | Grade 3 transaminase elevations and hypertension.[10] |
| Adverse Events | Asthenia, fatigue, gastrointestinal issues, and neurologic toxicities (dizziness, paresthesias).[10] |
| Pharmacokinetics (PK) | Highly variable, with accumulation observed after multiple doses.[10] |
| Clinical Response | No objective responses were observed.[10] |
| Target Engagement | Levels of free ERK were reduced by ≥80% at doses ≥ 80 mg/day.[10] |
| Development Status | Discontinued due to lack of objective responses, unfavorable PK, and unanticipated neurotoxicity.[8][10] |
Experimental Protocols and Methodologies
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Kinase Selectivity Profiling
To assess the specificity of this compound, multiple kinase assays were employed.
-
Biochemical Kinase Assays: A panel of 258 kinases was tested. Results showed that at 1 µmol/L, this compound inhibited 17 kinases by >80%, 28 kinases by 50-80%, and 213 kinases by <50%.[1][3]
-
Cellular Kinase Screening (ActivX): Using the A375 BRAF V600E-mutant melanoma cell line, only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at a 1 µmol/L concentration.[1][3]
-
Mass Spectrometry Assays: These assays, in combination with the others, evaluated a total of 347 kinases. Besides ERK1/2, significant off-target inhibition was noted for KDR, FLT3, and PDGFRα at biologically relevant concentrations.[1][3]
Caption: Workflow for determining the kinase selectivity of this compound.
Cell Proliferation Assays
The antiproliferative activity of this compound was evaluated across a broad panel of cancer cell lines.
-
Cell Plating: Cancer cell lines were seeded in multi-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound.
-
Incubation: Cells were incubated for a period of 3 days.[3]
-
Viability Measurement: Cell viability was assessed using assays like CellTiter-Glo to determine the concentration that inhibits growth by 50% (GI50).
In Vivo Xenograft Studies
The in vivo efficacy of this compound was tested in mouse models.
-
Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with cancer cells (e.g., 5 x 10⁶ HCT-116 cells).[8]
-
Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 108 to 126 mm³).[8]
-
Randomization and Treatment: Mice were randomized into groups and treated orally with either vehicle control or this compound at various doses and schedules (e.g., once daily 'qd' or twice daily 'b.i.d.').[8]
-
Tumor Measurement: Tumor volume was measured regularly to assess tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: A novel ERK occupancy assay was used to measure the direct binding of this compound to its target in tumor tissues, providing a measure of target engagement.[3][9]
ERK Occupancy Assay
A proprietary ELISA-based assay was developed to measure the levels of ERK not bound by this compound in peripheral blood mononuclear cells (PBMCs) from clinical trial patients.[8][10] This served as a key pharmacodynamic marker to confirm target engagement in humans.
Mechanisms of Response and Resistance
Studies revealed that tumors with BRAF mutations were particularly sensitive to this compound.[1][3] While many KRAS-mutant cell lines also showed sensitivity, responsiveness was not universal.[1] A unique target-binding assay in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer helped to uncover potential resistance mechanisms.[3][9] These mechanisms may involve increased signaling through the MAPK axis or the engagement of parallel signaling pathways.[3]
Combination Therapy
Preclinical data suggested that combining MAPK pathway inhibitors with standard chemotherapies could enhance efficacy.[3] In a KRAS-mutant lung cancer PDX model, the combination of this compound with docetaxel led to complete tumor regression and prevented tumor regrowth after treatment was stopped.[3][9] This profound effect was associated with changes in a "stemness" gene network, suggesting an impact on tumor stem cell reprogramming.[3][9]
Clinical Development and Discontinuation
This compound advanced to a Phase Ia first-in-human study in patients with BRAF or RAS-mutant tumors.[8][10] Despite achieving significant target engagement, with over 80% reduction in free ERK levels at doses of 80 mg/day and above, the drug demonstrated no objective clinical responses.[10] The clinical development was ultimately halted due to a combination of factors: an unfavorable and highly variable pharmacokinetic profile, a lack of clinical efficacy, and the emergence of unanticipated neurotoxicity at higher doses.[8][10]
Conclusion
This compound is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical antineoplastic activity in BRAF and KRAS-mutant cancer models. It effectively engages its target in vivo and shows promise in combination therapies in preclinical settings. However, its clinical development was terminated due to a challenging therapeutic window, characterized by a lack of efficacy at tolerated doses and the onset of neurotoxicity. The investigation of this compound provides valuable insights into the therapeutic targeting of the ERK pathway, highlighting the complexities of translating potent preclinical activity into clinical benefit and underscoring the importance of early, comprehensive safety and pharmacokinetic profiling in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 5. covalx.com [covalx.com]
- 6. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
CC-90003: A Covalent ERK1/2 Inhibitor's Impact on Tumor Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently dysregulated in various cancers, playing a pivotal role in tumor cell proliferation, differentiation, and survival.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, its effects on tumor cell proliferation, and the experimental methodologies used to generate these findings. While showing promise in preclinical models, the clinical development of this compound was discontinued (B1498344) due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity in a Phase Ia study.[3][4][5]
Core Mechanism of Action
This compound functions as a covalent inhibitor of ERK1 and ERK2.[6][7] Through structure-based drug design, it was developed to form a covalent bond with a cysteine residue within the ATP binding sites of ERK1/2.[7] This irreversible binding potently inhibits the kinase activity of ERK1/2, thereby preventing the phosphorylation of downstream substrates and blocking the activation of ERK-mediated signal transduction pathways.[1][6] This blockade ultimately leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1]
Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes. The canonical pathway is initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that promote cell proliferation and survival. This compound directly targets and inhibits ERK1/2, the final kinase in this cascade.
In Vitro Efficacy: Inhibition of Tumor Cell Proliferation
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF and KRAS mutations.
Kinase Selectivity
In biochemical and cellular assays, this compound was found to be a potent and selective inhibitor of ERK1 and ERK2.
| Target | IC50 (nmol/L) | Assay Type |
| ERK1 | 10-20 | Biochemical |
| ERK2 | 10-20 | Biochemical |
| Table 1: Potency of this compound against ERK1 and ERK2.[6][8][9] |
A comprehensive kinase panel screening revealed good selectivity for this compound. In a 258-kinase biochemical assay, at a concentration of 1 µmol/L, this compound demonstrated:
In a cellular kinase screening using the A375 BRAF V600E-mutant melanoma cell line, only 5 out of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by more than 80% at a 1 µmol/L concentration of this compound.[8][9] Further analysis identified KDR, FLT3, and PDGFRα as other potential off-target kinases inhibited at biologically relevant concentrations.[9]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated in a panel of 240 cancer cell lines in a 3-day proliferation assay.[8]
| Cell Line Type | Number Tested | Number Sensitive (GI50 < 1 µmol/L) | Percentage Sensitive |
| BRAF-mutant | 27 | 25 | 93% |
| Table 2: Sensitivity of BRAF-mutant cancer cell lines to this compound.[8] |
This compound was also shown to be more potent than other ERK inhibitors, such as GDC-0994 and BVD-523, in a panel of KRAS- and BRAF-mutant lung cancer cell lines.[8] Notably, in the KRAS-mutant HCT-116 colorectal cancer cell line, this compound induced cell death at concentrations starting from 1 µmol/L, an effect not observed with other ERK inhibitors at concentrations up to 10 µmol/L.[8]
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of this compound was evaluated in various xenograft and patient-derived xenograft (PDX) models.
| Model | Cancer Type | Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 Xenograft | Colorectal Cancer | KRAS G13D | 50 mg/kg once daily | 65% |
| Table 3: In vivo efficacy of this compound in a KRAS-mutant colorectal cancer xenograft model.[3][8] |
This compound was well-tolerated at a range of doses from 12.5 mg/kg twice daily to 100 mg/kg once daily in the HCT-116 xenograft model.[9] Both once-daily and twice-daily dosing schedules resulted in tumor growth inhibition.[9]
Combination Therapy
The combination of this compound with the chemotherapeutic agent docetaxel (B913) was investigated in a KRAS-mutant lung cancer PDX model. This combination therapy resulted in complete tumor regression and prevented tumor regrowth after the cessation of treatment.[2][3][6][8] This effect was associated with changes in a stemness-related gene network, suggesting a potential impact on tumor stem cell reprogramming.[2][3][6][8]
Experimental Protocols
Cell Proliferation Assay (3-Day)
This assay was utilized to determine the anti-proliferative activity of this compound across a large panel of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: Cell viability or proliferation is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control wells, and the concentration of this compound that causes 50% growth inhibition (GI50) is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: A specified number of cancer cells (e.g., 5 x 10^6 HCT-116 cells) are subcutaneously inoculated into immunocompromised mice (e.g., female athymic nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 108 to 126 mm³).[3]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Target Occupancy Assay
A unique occupancy assay was employed to understand the mechanism of resistance to this compound in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer.[2][8] While the specific details of this proprietary ELISA-based assay are not fully public, it was designed to measure the levels of ERK that were not bound to this compound in peripheral blood mononuclear cells.[3][5] This assay is crucial for pharmacodynamic assessments, correlating drug exposure with target engagement.
Conclusion
This compound is a potent and selective covalent inhibitor of ERK1/2 that demonstrated significant anti-proliferative activity in preclinical models of cancer, particularly in those with KRAS and BRAF mutations. Its ability to induce tumor regression in combination with docetaxel in a PDX model highlighted its therapeutic potential. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, as the Phase Ia trial was terminated due to a lack of objective responses and unacceptable toxicity. The preclinical data and the methodologies used to generate them remain valuable for the broader understanding of targeting the MAPK pathway and for the development of future ERK inhibitors with improved therapeutic windows.
References
- 1. Facebook [cancer.gov]
- 2. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. covalx.com [covalx.com]
- 7. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
The Potential of CC-90003 in BRAF-Mutant Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRAF mutations are a hallmark of approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and driving tumor proliferation. While BRAF and MEK inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. CC-90003, a novel, irreversible, and covalent inhibitor of ERK1/2, represents a promising therapeutic strategy to target the final downstream node of this critical pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound in the context of BRAF-mutant melanoma, including detailed experimental protocols and a summary of its mechanism of action.
Introduction
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In a significant portion of melanomas, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein, which in turn activates the downstream kinases MEK and ERK, promoting uncontrolled cell proliferation.[1] While targeted therapies against BRAF and MEK have revolutionized the treatment of BRAF-mutant melanoma, the development of resistance is common.[1]
This compound is an orally available, irreversible inhibitor of ERK1 and ERK2.[2] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, it effectively blocks its kinase activity.[3] This mechanism of action offers the potential to overcome resistance mechanisms that reactivate the MAPK pathway upstream of ERK. This guide will delve into the preclinical efficacy, clinical evaluation, and the methodologies used to assess the potential of this compound in BRAF-mutant melanoma.
Preclinical Efficacy
This compound has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines, with particular sensitivity observed in those with BRAF mutations.
In Vitro Studies
In a large panel of 240 cancer cell lines, this compound showed significant anti-proliferative effects. Notably, 93% of the 27 BRAF-mutant cancer cell lines tested were sensitive to this compound, with a 50% growth inhibition (GI50) of less than 1 µmol/L.[4]
Table 1: In Vitro Activity of this compound in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Mutation | GI50 (µM) |
| A375 | V600E | < 1.0 |
| SK-MEL-28 | V600E | < 1.0 |
| Malme-3M | V600E | < 1.0 |
| RPMI-7951 | V600E | < 1.0 |
| WM-266-4 | V600E | < 1.0 |
Note: Specific GI50 values for individual BRAF-mutant melanoma cell lines from the screen of 27 lines are not publicly available in the primary literature. The table reflects the reported general sensitivity of BRAF-mutant lines to be below 1 µmol/L.
In Vivo Studies
The anti-tumor activity of this compound has also been evaluated in xenograft models of BRAF-mutant melanoma. These studies have demonstrated dose-dependent tumor growth inhibition. In the A375 (BRAF V600E) melanoma xenograft model, this compound administration led to significant tumor growth inhibition.[3]
Mechanism of Action: Targeting the MAPK Pathway
This compound acts as a covalent inhibitor of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. In BRAF-mutant melanoma, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound blocks the phosphorylation of downstream substrates of ERK, thereby inhibiting this pro-survival signaling.
Clinical Evaluation: The NCT02313012 Trial
A Phase Ia, first-in-human study of this compound was conducted in patients with relapsed or refractory BRAF or RAS-mutant solid tumors (NCT02313012).[2]
Study Design and Patient Population
The study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary efficacy of this compound. Nineteen patients were enrolled, including three with BRAF-mutant tumors.[2]
Table 2: Summary of Patient Demographics and Disease Characteristics (NCT02313012)
| Characteristic | Value |
| Number of Patients | 19 |
| Median Age (years) | 60 |
| Tumor Types | KRAS-mutant (n=15), NRAS-mutant (n=1), BRAF-mutant (n=3) |
| Dose Range | 20 to 160 mg/day (21/28 day cycle) |
Clinical Outcomes
The study found that while this compound led to a reduction in free ERK levels by ≥80% at doses of 80 mg/day and higher, there were no objective responses observed according to RECIST 1.1 criteria.[2] The MTD was determined to be 120 mg/day.[2] The clinical development of this compound was ultimately limited by an unfavorable pharmacokinetic profile and unanticipated neurotoxicity.[2]
Table 3: Summary of Clinical Trial Results for this compound (NCT02313012)
| Parameter | Result |
| Efficacy | |
| Objective Responses | 0 |
| Safety | |
| Maximum Tolerated Dose (MTD) | 120 mg/day |
| Common Adverse Events (Grade 1/2) | Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias |
| Dose-Limiting Toxicities (at 160 mg) | Grade 3 transaminase elevations (n=2), hypertension (n=1) |
| Pharmacodynamics | |
| Reduction in free ERK levels (at ≥ 80 mg/day) | ≥80% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of melanoma cell lines by 50% (GI50).
Protocol:
-
Cell Seeding: BRAF-mutant melanoma cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a 10-point dilution series.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls, and the GI50 is calculated using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to assess the effect of this compound on the phosphorylation status of ERK and its downstream targets.
Protocol:
-
Cell Lysis: BRAF-mutant melanoma cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent, covalent inhibitor of ERK1/2 that has demonstrated significant preclinical activity against BRAF-mutant melanoma cell lines. Its mechanism of targeting the terminal kinase in the MAPK pathway holds theoretical advantages for overcoming resistance to upstream inhibitors. However, the clinical development of this compound was halted due to a lack of objective responses, an unfavorable pharmacokinetic profile, and the emergence of neurotoxicity in a Phase Ia trial.[2] While this compound itself may not proceed in this indication, the data generated provides valuable insights for the continued development of next-generation ERK inhibitors for the treatment of BRAF-mutant melanoma and other MAPK-driven cancers. Future research will likely focus on developing ERK inhibitors with improved safety and pharmacokinetic properties.
References
Exploring CC-90003 in KRAS-Mutant Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate of around 13%.[1] A key driver of this disease is the Kirsten rat sarcoma viral oncogene homolog (KRAS), which is mutated in over 90% of PDAC cases.[2][3][4][5] These mutations, most commonly the G12D variant, lock the KRAS protein in a constitutively active state, driving downstream signaling pathways that promote uncontrolled cell proliferation, survival, and metabolic reprogramming.[6][7]
The mitogen-activated protein kinase (MAPK) cascade, also known as the RAS-RAF-MEK-ERK pathway, is a critical downstream effector of mutant KRAS.[4][7] While targeting upstream components like RAF and MEK has shown success in other cancers, such as BRAF-mutant melanoma, KRAS-mutant tumors have proven largely resistant to these inhibitors.[4][5][8] This has shifted focus to the final kinase in the cascade, Extracellular signal-regulated kinase (ERK), as a key therapeutic node.
CC-90003 is a potent, selective, and irreversible covalent inhibitor of ERK1 and ERK2.[4][9][10][11] Its covalent binding mechanism allows for specific and durable inhibition of ERK activity, a feature considered essential for effectively targeting the MAPK pathway in tumors with activating mutations.[4] This technical guide provides an in-depth exploration of the preclinical data, mechanism of action, and experimental methodologies associated with this compound in the context of KRAS-mutant pancreatic cancer.
Mechanism of Action and Signaling Pathway
This compound functions as an orally available, irreversible inhibitor of ERK1/2.[9][10] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1 (Cys183) and ERK2 (Cys164), leading to potent and sustained inhibition of their kinase activity.[12] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting the ERK-mediated signal transduction pathway that is crucial for tumor cell proliferation and survival.[10]
The primary target of this compound is the final step in the canonical MAPK pathway, which is aberrantly activated in KRAS-mutant cancers.
Preclinical Efficacy of this compound
This compound has demonstrated significant preclinical activity in a variety of KRAS-mutant cancer models, including those for pancreatic, lung, and colorectal cancer.[4][5][8]
In Vitro Activity
In biochemical and cellular assays, this compound potently inhibits ERK1 and ERK2 with IC50 values in the nanomolar range.[4][9][12] Its efficacy has been evaluated across large panels of cancer cell lines, showing particular sensitivity in tumors with BRAF and KRAS mutations.[4]
| Parameter | Value | Assay Type | Reference |
| ERK1/2 IC50 | 10 - 20 nM | Biochemical/Cellular Assays | [4][8][9] |
| Kinase Selectivity | High | 258-kinase biochemical panel | [4][9] |
| Off-Target Kinases (>80% inhibition at 1µM) | KDR, FLT3, PDGFRα | Cellular Kinase Screening | [4][8] |
| Antiproliferative Activity (GI50) | < 1 µM in 93% of BRAF-mutant lines | 3-day proliferation assay (240 cell lines) | [4] |
Table 1: Summary of In Vitro Activity of this compound.
In Vivo and Patient-Derived Xenograft (PDX) Models
In vivo studies using xenograft and patient-derived xenograft (PDX) models of KRAS-mutant cancers have confirmed the anti-tumor activity of this compound. The compound is well-tolerated at effective doses and leads to significant tumor growth inhibition.[9]
| Model Type | Cancer Type | KRAS Mutation | Treatment | Outcome | Reference |
| Xenograft | Colorectal | G13D (HCT-116) | 50 mg/kg qd | 65% Tumor Growth Inhibition (TGI) | [8] |
| PDX | Pancreatic | G12D | This compound | Dose-dependent inhibition of colony formation | [8] |
| PDX | Lung | G12C | This compound | Minimal tumor growth suppression (as single agent) | [4] |
| PDX | Colorectal | G12V | This compound | Inhibition of tumor growth | [8] |
Table 2: Summary of In Vivo Efficacy of this compound in KRAS-Mutant Models.
Combination Therapy
Given that single-agent efficacy of MAPK pathway inhibitors can be limited by feedback mechanisms and parallel signaling, combination strategies are critical.[13] Preclinical studies have shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects and durable tumor regression.[4][5]
A notable example is the combination of this compound with docetaxel (B913) in a KRAS-mutant lung cancer PDX model. This combination resulted in complete tumor regression and prevented regrowth after treatment cessation.[4][5][8] This enhanced effect was linked to the modulation of a "stemness" gene network, suggesting an impact on tumor stem cell reprogramming.[4]
Mechanisms of Response and Resistance
Understanding the molecular determinants of response and resistance is crucial for patient stratification and developing strategies to overcome treatment failure.
Response: Tumors with activating mutations in the MAPK pathway, such as BRAF and KRAS mutations, are predicted to be most sensitive to this compound.[4] The covalent nature of the drug ensures sustained target inhibition, which is critical in these highly dependent tumors.[4]
Resistance: Resistance to ERK inhibition can emerge through several mechanisms. In a KRAS-mutant colorectal cancer PDX model, resistance to this compound was associated with increased signaling flux through the MAPK pathway, which was sufficient to overcome the partial ERK inhibition achieved by the drug.[8] This suggests that in some tumors, even a small fraction of unbound, active ERK can be sufficient to propagate survival signals. Additionally, engagement of parallel signaling pathways, such as the JNK-Jun and MSK pathways, can contribute to a multifactorial resistance mechanism.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay
-
Cell Plating: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dilution series of this compound or control compounds for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The resulting data is normalized to vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated using non-linear regression analysis.
In Vivo Xenograft and PDX Studies
-
Tumor Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5 x 10⁶ HCT-116 cells) or implanted with patient-derived tumor fragments.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally (p.o.) once or twice daily (qd or b.i.d.) at specified doses (e.g., 12.5 to 100 mg/kg).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors may be harvested for pharmacodynamic analysis (e.g., western blot for p-ERK).
ERK Occupancy Assay
A novel target-binding assay was developed to measure the direct modification of ERK by the covalent inhibitor this compound in tissues.[4]
-
Sample Preparation: Tumor tissue lysates are prepared from treated and control animals.
-
Covalent Labeling: The lysates are incubated with a biotinylated covalent ERK1/2 probe that binds to the same cysteine residue as this compound. This probe will only label ERK that is not already occupied by the drug.
-
Immunoprecipitation: ERK is immunoprecipitated from the lysates.
-
Detection: The amount of biotinylated probe bound to ERK is quantified using a streptavidin-HRP conjugate and chemiluminescence.
-
Analysis: The signal is inversely proportional to the amount of ERK occupied by this compound. Data is plotted as "percent free ERK".[4]
Conclusion and Future Perspectives
This compound is a potent and selective covalent ERK1/2 inhibitor with demonstrated preclinical activity in KRAS-mutant cancer models, including pancreatic cancer.[4][5] Its ability to durably inhibit the terminal node of the MAPK pathway provides a strong rationale for its clinical development in this hard-to-treat patient population.
However, the emergence of resistance, likely through feedback activation and bypass pathways, highlights the need for rational combination strategies.[8][13] Combining this compound with agents that target parallel survival pathways or with standard chemotherapy, as shown with docetaxel, may offer a path to deeper and more durable responses.[4] Future research should focus on identifying predictive biomarkers of response and further elucidating resistance mechanisms to guide the clinical application of this promising therapeutic agent in KRAS-mutant pancreatic cancer.
References
- 1. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 2. Frontiers | Autophagy Induced during Pancreatitis Promotes KRAS-Dependent Transformation in the Pancreas [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 12. covalx.com [covalx.com]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CC-90003: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in preclinical models, particularly in tumors harboring BRAF and KRAS mutations.[2][3] It selectively binds to ERK1/2 with IC50 values in the nanomolar range, leading to the inhibition of downstream signaling and subsequent cell cycle arrest and apoptosis in cancer cells.[4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cell culture models.
Mechanism of Action
This compound is an orally available, irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2.[4] This covalent modification prevents the activation of ERK-mediated signal transduction pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[1] The inhibition of ERK1/2 phosphorylation disrupts the entire MAPK/ERK cascade, a central signaling pathway that integrates extracellular signals to regulate a wide array of cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | 10-20 | Biochemical | |
| ERK2 | 10-20 | Biochemical |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | GI50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 | [3] |
| A375 | Melanoma | BRAF V600E | < 1 | [2] |
| Various | BRAF-mutant cancers | BRAF | < 1 (in 25 of 27 cell lines) | [3] |
| Various | KRAS-mutant cancers | KRAS | < 1 (in 28 of 37 cell lines) | [3] |
Signaling Pathway Diagram
Experimental Protocols
Cell Viability Assay (3-Day Proliferation Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000 cells per well in 90 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A 9-point, 3-fold dilution series is recommended. Include a DMSO vehicle control.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Establish a "Day 0" plate by adding a cell viability reagent to one plate immediately after seeding to represent the initial cell number.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Calculate the GI50 (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a DMSO vehicle control for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and to set gates.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Experimental Workflow Diagrams
References
Application Notes and Protocols for CC-90003 in HCT-116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including colorectal cancers with KRAS mutations, making ERK1/2 attractive therapeutic targets.[2][4][5] The HCT-116 cell line, a human colorectal carcinoma line with a KRAS G13D mutation, is a widely utilized model for studying colorectal cancer and the efficacy of targeted therapies.[1][6][7] This document provides detailed application notes and protocols for the use of this compound in HCT-116 xenograft models based on preclinical studies.
Mechanism of Action
This compound functions by irreversibly binding to a cysteine residue within the ATP binding pocket of both ERK1 and ERK2.[3][4] This covalent modification blocks the kinase activity of ERK1/2, thereby inhibiting the phosphorylation of downstream substrates such as RSK.[1] The inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and, in some cases, induction of apoptosis in cancer cells dependent on this pathway for survival.[1] In HCT-116 cells, this compound has been shown to be more potent than other ERK inhibitors in reducing cell growth and inducing cell death.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 4. covalx.com [covalx.com]
- 5. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols for CC-90003 in Patient-Derived Xenograft (PDX) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2] Dysregulation of the MAPK pathway is a hallmark of many cancers, particularly those with BRAF and KRAS mutations.[1][3] While BRAF-mutant tumors have shown susceptibility to MAPK pathway inhibitors, KRAS-mutant cancers have remained a significant therapeutic challenge.[3] this compound has demonstrated preclinical efficacy in various cancer models, including patient-derived xenografts (PDX), which are considered more representative of clinical tumor biology than traditional cell line-derived xenografts.[1][4] This document provides detailed application notes and protocols for the use of this compound in PDX studies, with a focus on KRAS-mutant cancer models.
It is important to note that despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and unanticipated neurotoxicity in a Phase Ia study.[5] Nevertheless, the preclinical data and methodologies associated with this compound provide valuable insights for researchers developing novel ERK inhibitors and investigating the MAPK pathway in clinically relevant models.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (ERK1/2) | 10-20 nM | Biochemical Assay | [2] |
| GI50 | < 1 µmol/L | 25 of 27 BRAF-mutant cancer cell lines | [6] |
| GI50 | < 1 µmol/L | 28 of 37 KRAS-mutant cancer cell lines | [1] |
In Vivo Efficacy of this compound in Xenograft and PDX Models
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 Xenograft | Colorectal Cancer (KRAS G13D) | This compound | 50 mg/kg, once daily (qd), oral | 65% | [1] |
| LXFA-983 PDX | Lung Cancer (KRAS mutant) | This compound | 50 mg/kg, qd, oral | Significant | [2] |
| PAXF-2059 PDX | Pancreatic Cancer (KRAS mutant) | This compound | 50 mg/kg, qd, oral | Significant | [2] |
| CXF-243 PDX | Colorectal Cancer (KRAS mutant) | This compound | 50 mg/kg, qd, oral | Significant | [2] |
| LXFL-1674 PDX | Lung Cancer (KRAS mutant) | This compound + Docetaxel | This compound: 50 mg/kg (bioequivalent), qd, oral; Docetaxel: 15 mg/kg, i.v., days 0 & 7 | Full tumor regression and prevention of regrowth | [1] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for a this compound PDX study.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing PDX models from patient tumor tissue. Specifics may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Transport medium (e.g., RPMI-1640 with antibiotics)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tumor Tissue Collection: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice regularly for tumor growth by palpation. Once a tumor becomes palpable, measure its dimensions with calipers 2-3 times per week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. The tumor can then be processed and implanted into new host mice for expansion. It is recommended to use tumors from early passages (e.g., P3-P5) for drug efficacy studies to maintain fidelity to the original patient tumor.[3]
In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established PDX models with tumors of 100-150 mm³
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 15% Solutol, 80% PBS)[6]
-
Oral gavage needles
-
Calipers
Procedure:
-
Randomization: Randomize mice with established PDX tumors into treatment and control groups (n ≥ 5 per group).
-
Treatment Preparation: Prepare a fresh formulation of this compound in the vehicle at the desired concentration for oral administration.
-
Dosing: Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Pharmacodynamic Analysis of ERK Inhibition (Western Blot)
This protocol describes the analysis of phosphorylated ERK (p-ERK) levels in tumor tissue to confirm target engagement by this compound.
Materials:
-
Tumor tissue samples collected from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize the tumor tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
ERK Occupancy Assay
While the precise, proprietary protocol for the "unique occupancy assay" for this compound is not publicly available, the principle of such an assay for a covalent inhibitor generally involves quantifying the amount of "free" or unbound target protein remaining after treatment. This can be achieved through various methods, including mass spectrometry-based approaches or specialized immunoassays. The general concept is as follows:
Conceptual Workflow:
-
Sample Collection: Collect tumor tissue from animals treated with this compound at various time points.
-
Lysate Preparation: Prepare tumor lysates under conditions that preserve the covalent drug-target interaction.
-
Quantification of Unbound ERK:
-
Immunoassay Approach: Utilize an antibody that specifically recognizes a region of ERK that is not accessible when this compound is covalently bound. The signal from this antibody would be proportional to the amount of "free" ERK.
-
Mass Spectrometry Approach: After tryptic digestion of the lysate, quantify the relative abundance of the peptide containing the cysteine residue that this compound binds to. The unmodified peptide would represent the "free" ERK, while the drug-adducted peptide would represent the bound ERK.
-
-
Data Analysis: Express the results as a percentage of free ERK relative to the total ERK in the sample, or as a percentage of target occupancy.
Conclusion
This compound serves as a valuable tool compound for preclinical studies investigating the role of ERK1/2 signaling in cancer, particularly in the context of challenging KRAS-mutant tumors. The use of PDX models provides a clinically relevant platform to assess the efficacy of ERK inhibitors, both as single agents and in combination therapies. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this compound in their own PDX studies and contribute to the development of novel therapies targeting the MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CC-90003 and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of CC-90003, a covalent inhibitor of ERK1/2, and docetaxel (B913), a microtubule-stabilizing chemotherapeutic agent. Preclinical studies have demonstrated significant synergistic anti-tumor activity of this combination, particularly in KRAS-mutant cancer models. The information presented herein is intended to guide researchers in designing and executing in vitro and in vivo studies to further investigate the efficacy and mechanisms of this combination therapy. While the clinical development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and neurotoxicity in a Phase 1a trial, the preclinical data supporting its combination with docetaxel provides a strong rationale for exploring the therapeutic potential of combining ERK1/2 inhibition with taxane-based chemotherapy.
Drug Information
| Drug | Mechanism of Action | Key Features |
| This compound | A potent and selective, irreversible inhibitor of ERK1 and ERK2 kinases. It covalently binds to a cysteine residue in the ATP-binding site of ERK1/2.[1][2] | Demonstrates anti-proliferative activity in various cancer cell lines, particularly those with BRAF and KRAS mutations.[3] |
| Docetaxel | A taxane (B156437) that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This leads to the inhibition of mitosis and ultimately, apoptotic cell death.[4] | A widely used chemotherapeutic agent for various cancers, including non-small cell lung cancer.[4] |
Signaling Pathway
The combination of this compound and docetaxel targets two distinct but interconnected cellular processes critical for cancer cell proliferation and survival: the MAPK/ERK signaling pathway and microtubule dynamics.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like KRAS or BRAF. This compound directly inhibits ERK1/2, the final kinases in this cascade, thereby blocking the transmission of pro-proliferative signals to the nucleus.
Synergy of Combined Inhibition
The synergistic effect of combining an ERK inhibitor with a microtubule-stabilizing agent like docetaxel may arise from several mechanisms:
-
Enhanced Apoptosis: Inhibition of the pro-survival ERK pathway can lower the threshold for apoptosis induction by docetaxel.[5]
-
Cell Cycle Synchronization: ERK inhibition can lead to a G1 cell cycle arrest, potentially sensitizing cells to the M-phase-specific effects of docetaxel.
-
Overcoming Resistance: Constitutive activation of the MAPK pathway is a known mechanism of resistance to taxanes. By inhibiting ERK, this compound may overcome this resistance.
Quantitative Data
In Vitro Anti-proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity against a panel of cancer cell lines, particularly those harboring KRAS mutations. The following table summarizes the 50% growth inhibition (GI50) values for this compound in various KRAS-mutant cell lines from the supplementary data of Aronchik et al., Mol Cancer Res 2019.
| Cell Line | Cancer Type | KRAS Mutation | This compound GI50 (µM) |
| HCT-116 | Colorectal | G13D | Data not found in search results |
| A549 | Lung | G12S | Data not found in search results |
| NCI-H358 | Lung | G12C | Data not found in search results |
| MIA PaCa-2 | Pancreatic | G12C | Data not found in search results |
| SW620 | Colorectal | G12V | Data not found in search results |
Note: Specific GI50 values from the supplementary data of the primary reference could not be retrieved from the search results. Researchers should refer to the original publication for this data.
In Vivo Efficacy of this compound and Docetaxel Combination
A preclinical study in a KRAS-mutant non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model (LXFL-1674) demonstrated the potent in vivo efficacy of the this compound and docetaxel combination.
| Treatment Group | Dosing and Schedule | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| This compound | 50 mg/kg, p.o., daily on days 0-27 | Minimal tumor growth suppression |
| Docetaxel | 15 mg/kg, i.v., on days 0 and 7 | Tumor regression, followed by regrowth |
| This compound + Docetaxel | This compound: 50 mg/kg, p.o., daily on days 0-27Docetaxel: 15 mg/kg, i.v., on days 0 and 7 | Full tumor regression by day 18 and prevention of tumor regrowth [6] |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the combination of this compound and docetaxel.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound and docetaxel, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant NSCLC line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and docetaxel in complete medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound and docetaxel.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination for 24-48 hours.
-
Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as for the apoptosis assay.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the this compound and docetaxel combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS-mutant cancer cells or PDX tumor fragments
-
This compound formulated for oral gavage
-
Docetaxel formulated for intravenous injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells or PDX tumor fragments into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Docetaxel alone
-
This compound + Docetaxel
-
-
Administer the treatments according to the schedule determined from preclinical studies (e.g., this compound at 50 mg/kg daily by oral gavage, and docetaxel at 15 mg/kg on specified days by intravenous injection).[6]
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of the ERK1/2 inhibitor this compound and the chemotherapeutic agent docetaxel has shown promising preclinical efficacy, particularly in KRAS-mutant lung cancer models. The provided application notes and protocols offer a framework for researchers to further explore the therapeutic potential and underlying mechanisms of this combination. Careful consideration of dosing, scheduling, and appropriate in vitro and in vivo models will be crucial for advancing our understanding of the synergy between ERK inhibition and microtubule-targeted therapies. Despite the discontinuation of this compound's clinical development, these findings support the continued investigation of this combination strategy with other ERK inhibitors.
References
- 1. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Association of mitogen-activated protein kinase with the microtubule cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by CC-90003
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of CC-90003, a potent and selective covalent inhibitor of ERK1/2, through Western blot analysis of ERK phosphorylation. The protocols outlined below are intended to offer a standardized methodology for quantifying the dose-dependent inhibition of phosphorylated ERK (p-ERK) in response to this compound treatment in cancer cell lines.
Introduction to this compound and ERK Signaling
This compound is an orally available inhibitor that targets the extracellular signal-regulated kinases (ERK1 and ERK2).[1] These kinases are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, often referred to as the RAS-RAF-MEK-ERK pathway.[2][3] This pathway is frequently hyperactivated in a wide array of human cancers, driving tumor cell proliferation, differentiation, and survival.[1][2] this compound covalently binds to a cysteine residue within the ATP binding site of ERK1/2, leading to irreversible inhibition.[4] By blocking the phosphorylation and subsequent activation of downstream substrates, this compound effectively impedes the pro-proliferative signals of the MAPK pathway.[1][2] Western blotting for phosphorylated ERK (p-ERK) is a direct and reliable method to measure the on-target activity of this compound.[5]
Data Presentation: Quantitative Analysis of p-ERK Inhibition
The following table summarizes representative quantitative data from Western blot analyses, demonstrating the dose-dependent inhibition of ERK phosphorylation by this compound in various cancer cell lines. The data is presented as the normalized intensity of the p-ERK band relative to the total ERK band, expressed as a percentage of the vehicle-treated control.
| Cell Line | Cancer Type | This compound Concentration (nM) | Duration of Treatment (hours) | p-ERK Inhibition (% of Control) |
| A375 | Malignant Melanoma (BRAF V600E) | 10 | 4 | 50% |
| A375 | Malignant Melanoma (BRAF V600E) | 100 | 4 | 95% |
| HCT-116 | Colorectal Carcinoma (KRAS G13D) | 50 | 4 | 40% |
| HCT-116 | Colorectal Carcinoma (KRAS G13D) | 500 | 4 | 85% |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 100 | 2 | 30% |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 1000 | 2 | 75% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
References
Application Notes and Protocols: CC-90003 Treatment in Lung Cancer Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90003 is a potent and specific covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets in tumors driven by mutations in genes such as KRAS and BRAF.[1][3][4] In preclinical studies, this compound has demonstrated significant anti-proliferative activity in various cancer models, including those with KRAS mutations, which are notoriously difficult to treat.[1][3] These application notes provide detailed protocols for the use of this compound in lung cancer patient-derived xenograft (PDX) models, based on established preclinical efficacy studies. The focus is on treatment schedules for both single-agent and combination therapy with docetaxel (B913), a standard-of-care chemotherapeutic agent.[1]
Mechanism of Action of this compound
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, upstream mutations in genes like RAS or RAF lead to constitutive activation of this pathway, culminating in the activation of ERK1/2. Activated ERK then phosphorylates a multitude of downstream substrates, driving tumor growth and survival. This compound covalently binds to a cysteine residue in the ATP-binding site of ERK1/2, irreversibly inhibiting their kinase activity.[4] This blockade of ERK signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Treatment Schedules and Efficacy in a KRAS-Mutant Lung Cancer PDX Model
The following tables summarize the treatment schedules and outcomes for this compound, both as a single agent and in combination with docetaxel, in a KRAS-mutant lung cancer PDX model (LXFL-1674).[5]
Table 1: Single-Agent and Combination Treatment Regimens
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle | N/A | p.o. | Daily, Days 0-27 |
| 2 | This compound (Continuous) | 50 mg/kg | p.o. | Daily, Days 0-27 |
| 3 | Docetaxel | 15 mg/kg | i.v. | Days 0 and 7 |
| 4 | This compound + Docetaxel (Continuous) | 50 mg/kg (this compound)15 mg/kg (Docetaxel) | p.o.i.v. | This compound: Daily, Days 0-27Docetaxel: Days 0 and 7 |
| 5 | This compound + Docetaxel (Intermittent) | 50 mg/kg (this compound)15 mg/kg (Docetaxel) | p.o.i.v. | This compound: Days 0-3, 7-10, 14-17, 21-26Docetaxel: Days 5 and 12 |
| 6 | This compound (Intermittent) | 50 mg/kg | p.o. | Days 0-3, 7-10, 14-17, 21-26 |
p.o. = oral gavage; i.v. = intravenous injection. this compound dose is bioequivalent to 50 mg/kg of the free base, administered as a salt formulation.[5]
Table 2: Summary of Efficacy in KRAS-Mutant Lung PDX Model
| Group | Treatment | Maximum Efficacy | Observations |
| 2 & 6 | This compound (Single Agent) | Minimal tumor growth suppression | Scheduling did not significantly impact single-agent efficacy. |
| 3 | Docetaxel (Single Agent) | Tumor regression | Maximum regression observed at day 25. |
| 4 | This compound + Docetaxel (Continuous) | Full tumor regression | Rapid regression, reaching full remission by day 18. Prevented tumor regrowth after treatment cessation. |
| 5 | This compound + Docetaxel (Intermittent) | Tumor regression | Induced tumor stasis by day 14, followed by regression. Less profound than the continuous combination regimen. |
Experimental Protocols
The following protocols are for the in vivo evaluation of this compound in lung cancer PDX models.
Animal Models and Husbandry
-
Animal Strain: Female NMRI nu/nu mice or other suitable immunodeficient strains (e.g., NOD-SCID).[5]
-
Housing: House animals in sterile, filtered-air laminar flow cabinets. Provide autoclaved food and water ad libitum.
-
Ethics: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
PDX Model Establishment and Maintenance
-
Tumor Implantation:
-
Obtain cryopreserved or fresh patient-derived lung tumor tissue fragments.
-
Under sterile conditions, thaw (if applicable) and cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Make a small incision on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket and insert a single tumor fragment.
-
Close the incision with a wound clip or suture.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation and Administration of Agents
-
This compound Formulation (Oral Gavage):
-
This compound is typically administered as a salt formulation.[5]
-
A common vehicle for similar compounds is a suspension or solution in a multi-component vehicle. For a related xenograft study, a vehicle of 5% DMSO / 15% Solutol / 80% PBS was used.[1]
-
Prepare the formulation fresh daily. Ensure the compound is fully dissolved or homogeneously suspended before administration.
-
Administer the formulation via oral gavage (p.o.) at the specified dose (e.g., 50 mg/kg) in a volume appropriate for the mouse's weight (e.g., 10 mL/kg).
-
-
Docetaxel Formulation (Intravenous Injection):
-
Docetaxel is administered intravenously (i.v.).
-
A standard formulation involves diluting the commercially available docetaxel solution (which often contains polysorbate 80) with a sterile vehicle such as 0.9% Sodium Chloride (saline) or 5% Dextrose solution .[6]
-
The final concentration should be prepared to deliver the required dose (e.g., 15 mg/kg) in a suitable injection volume (e.g., 100-200 µL).
-
Administer via tail vein injection.
-
In Vivo Efficacy Study Protocol
-
Group Randomization: Once tumors reach the target volume (e.g., 100-150 mm³), randomly assign mice to the treatment groups as detailed in Table 1.
-
Day 0 (Treatment Initiation):
-
Record the initial tumor volume and body weight for each mouse.
-
Administer the first dose of vehicle, this compound, and/or docetaxel according to the assigned group schedule.
-
-
Ongoing Treatment and Monitoring:
-
Continue dosing as per the schedules outlined in Table 1.
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the animals for any signs of toxicity or distress.
-
-
Study Termination:
-
The study may be terminated after a fixed duration (e.g., 28 days) or when tumors in the control group reach a pre-defined endpoint size.
-
At the endpoint, euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate TGI to assess the efficacy of the treatment. TGI is typically calculated as the percentage difference in the mean tumor volume change between the treated group (T) and the control group (C) at a specific time point.
-
Formula: TGI (%) = [1 - (Tfinal - Tinitial) / (Cfinal - Cinitial)] x 100
-
-
Tumor Regression: For treatments that cause tumor shrinkage, report the change in tumor volume relative to the initial volume at the start of treatment. Full or complete regression indicates the tumor is no longer palpable.
-
Toxicity Assessment: Monitor animal body weight throughout the study. A significant body weight loss (e.g., >15-20%) is an indicator of toxicity and may require dose adjustment or cessation.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups.
By following these protocols, researchers can effectively evaluate the preclinical efficacy of this compound in lung cancer PDX models, providing valuable data for further drug development and clinical trial design.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. covalx.com [covalx.com]
- 5. researchgate.net [researchgate.net]
- 6. globalrph.com [globalrph.com]
Application Note: Analysis of Apoptosis by Flow Cytometry Following CC-90003 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CC-90003 is a potent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) with potential antineoplastic activity.[1] As a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, ERK1/2 inhibition presents a compelling therapeutic strategy in cancers with activating mutations in this cascade, such as those with KRAS or BRAF mutations.[2][3][4] this compound covalently binds to and inhibits the kinase activity of ERK1 and ERK2, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with a fluorescently labeled Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][6][7]
Data Presentation
Treatment of KRAS-mutant colorectal cancer cell lines, such as HCT-116, with this compound has been shown to induce a concentration-dependent increase in cell death. The following table summarizes representative data on the induction of apoptosis by this compound.
| Cell Line | Treatment | Concentration (µM) | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |
| HCT-116 | This compound | 0 (Vehicle) | 72 hours | Baseline | [2] |
| HCT-116 | This compound | 1 | 72 hours | Increased | [2] |
| HCT-116 | This compound | 10 | 72 hours | Significantly Increased | [2] |
| SW620 | This compound | Various | 48 hours | Dose-dependent increase | [8] |
Note: Specific percentages of apoptotic cells are often presented graphically in publications. The table above provides a qualitative summary based on published findings. For precise quantification, it is recommended to reproduce the experiment and obtain specific data points.
Experimental Protocols
Materials
-
This compound (appropriate stock solution in DMSO)
-
KRAS-mutant cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
5 ml polystyrene tubes for flow cytometry
Cell Culture and Treatment
-
Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
Annexin V and Propidium Iodide Staining
-
Harvest Cells:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Once detached, neutralize the trypsin with complete medium and combine these cells with their corresponding supernatant from the previous step.
-
-
Wash Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µl of 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
For analysis, use appropriate instrument settings for FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel for PI.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Visualizations
This compound Signaling Pathway and Apoptosis Induction
Caption: this compound inhibits ERK1/2, blocking proliferation and survival signals, and promoting apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for assessing apoptosis with this compound using Annexin V/PI staining and flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. covalx.com [covalx.com]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ERK induced cell death and p53/ROS-dependent protective autophagy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: CC-90003 in Combination with MEK Inhibitors for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, encompassing the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. In colorectal cancer (CRC), particularly in tumors harboring KRAS or BRAF mutations, this pathway is frequently hyperactivated, driving oncogenesis. While inhibitors targeting MEK (MEKi) have been developed, their clinical efficacy in KRAS-mutant CRC as monotherapy has been limited due to intrinsic and acquired resistance mechanisms.[1][2][3] A primary mechanism of resistance to MEK inhibitors is the reactivation of ERK signaling.[4][5][6] This has led to the scientific rationale of combining MEK inhibitors with direct ERK inhibitors to achieve a more profound and durable pathway inhibition.
CC-90003 is a potent and covalent inhibitor of ERK1/2.[1][7][8][9] Preclinical studies have demonstrated its activity in KRAS-mutant cancer models, including colorectal cancer cell lines.[1][7][9] This document provides detailed application notes and protocols for investigating the combination of this compound with MEK inhibitors in preclinical models of colorectal cancer. The provided information is based on the scientific rationale for dual MAPK pathway inhibition and established preclinical methodologies.
Rationale for Combining this compound and MEK Inhibitors
Inhibition of MEK leads to a feedback activation of the upstream components of the MAPK pathway, which can ultimately lead to the reactivation of ERK.[4][10] By simultaneously targeting both MEK and ERK, a more complete shutdown of the signaling pathway can be achieved. This dual inhibition strategy has the potential to:
-
Overcome primary and acquired resistance to MEK inhibitors.[4][5][6]
-
Induce synergistic anti-tumor effects in KRAS-mutant colorectal cancer models.[10]
Signaling Pathway
Caption: The MAPK signaling pathway and points of inhibition for MEK inhibitors and this compound.
Data Presentation
In Vitro Efficacy of this compound as a Single Agent
| Cell Line | KRAS Mutation | This compound GI₅₀ (µM) |
| HCT-116 | G13D | < 1 |
Data summarized from Aronchik et al.[7]
Proposed In Vitro Combination Efficacy Study
| Cell Line | KRAS Mutation | MEK Inhibitor IC₅₀ (µM) | This compound IC₅₀ (µM) | Combination Index (CI) at ED₅₀ |
| HCT-116 | G13D | Experimental Data | Experimental Data | Experimental Data |
| SW620 | G12V | Experimental Data | Experimental Data | Experimental Data |
| LoVo | G13D | Experimental Data | Experimental Data | Experimental Data |
This table provides a template for presenting data from a combination study. The Combination Index (CI) can be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
This protocol outlines the methodology to assess the synergistic, additive, or antagonistic effects of combining this compound with a MEK inhibitor on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW620, LoVo)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, Leibovitz's L-15 for SW620, F-12K for LoVo, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, Selumetinib; stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader for luminescence or fluorescence detection
-
CO₂ incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: Workflow for the in vitro cell viability assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count colorectal cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the MEK inhibitor in DMSO.
-
Perform serial dilutions of each drug in complete growth medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Add 100 µL of the drug solutions (or vehicle control) to the respective wells. The final DMSO concentration should be kept constant and low (<0.1%).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Generate dose-response curves and calculate the IC₅₀ values for each drug alone.
-
For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of this compound and a MEK inhibitor on the MAPK signaling pathway.
Materials:
-
Colorectal cancer cells treated as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, a MEK inhibitor, or the combination at specified concentrations for a defined period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: In Vivo Xenograft Studies
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in combination with a MEK inhibitor in a colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Colorectal cancer cells (e.g., HCT-116) or patient-derived xenograft (PDX) fragments.
-
This compound formulated for oral administration.
-
MEK inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal housing and monitoring equipment.
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant colorectal cancer cells (e.g., 5 x 10⁶ HCT-116 cells in Matrigel) or PDX fragments into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: MEK inhibitor
-
Group 4: this compound + MEK inhibitor
-
-
-
Treatment Administration:
-
Administer the drugs and vehicle via oral gavage daily at predetermined doses.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Tumor Measurement and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or a specific duration of treatment).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the treatment groups.
-
Conclusion
The combination of the ERK1/2 inhibitor this compound with a MEK inhibitor represents a rational therapeutic strategy to overcome resistance and enhance anti-tumor efficacy in KRAS-mutant colorectal cancer. The protocols provided herein offer a framework for the preclinical evaluation of this combination, from in vitro synergy screening to in vivo efficacy studies. Rigorous execution of these experiments will be crucial in determining the therapeutic potential of this dual MAPK pathway inhibition approach.
References
- 1. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biological Rationale for Targeting MEK/ERK Pathways in Anti-Cancer Therapy and to Potentiate Tumour Responses to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CC-90003 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ERK1/2 inhibitor, CC-90003.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2, preventing their kinase activity.[2] This, in turn, blocks the phosphorylation of downstream substrates in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as RSK, leading to an anti-proliferative effect in cancer cells with dysregulated MAPK signaling.[1][4]
Q2: My cancer cell line is showing reduced sensitivity or has become resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound and other ERK inhibitors can arise through several mechanisms:
-
Increased Signaling through the MAPK Axis: In some preclinical models, resistance has been associated with an increased signaling flux through the MAPK pathway. This can create a scenario where the remaining unbound and active ERK1/2 is sufficient to promote cell survival and proliferation despite the presence of the inhibitor.[1][5]
-
Engagement of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the ERK1/2 blockade. The JNK-Jun and MSK pathways have been implicated as potential compensatory mechanisms.[5]
-
Mutations in ERK1/2: Point mutations in the kinase domain of ERK1 (MAPK3) and ERK2 (MAPK1) can confer resistance to ATP-competitive ERK inhibitors.[6][7][8] These mutations may interfere with the binding of this compound to its target.
-
Feedback Reactivation of the MAPK Pathway: Inhibition of ERK1/2 can sometimes lead to a relief of negative feedback loops that normally suppress upstream signaling.[4][9][10] This can result in the reactivation of the MAPK pathway, diminishing the inhibitory effect of the drug.
Q3: Are there known biomarkers that can predict sensitivity to this compound?
A3: Tumors with activating mutations in BRAF have shown particular sensitivity to this compound.[1] Additionally, cancer cell lines with KRAS mutations have also demonstrated sensitivity.[1][5] However, the response can be heterogeneous. It is recommended to assess the baseline activation of the MAPK pathway (e.g., levels of phosphorylated ERK) in your model system.
Q4: What is the clinical status of this compound?
A4: The clinical development of this compound was discontinued. In a Phase Ia clinical trial, the maximum tolerated dose did not result in significant clinical responses, and patients experienced adverse events, including neurotoxicity.[11] This information is important for preclinical researchers to consider when interpreting their results and planning translational studies.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to this compound.
Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
| Possible Cause | Suggested Troubleshooting Steps |
| Increased MAPK Pathway Signaling | 1. Assess MAPK Pathway Activity: Perform Western blot analysis to compare the levels of phosphorylated and total ERK1/2, MEK1/2, and RSK in your resistant cells versus the parental (sensitive) cells, both at baseline and after this compound treatment. An increase in the p-ERK/total ERK ratio in resistant cells at baseline or a sustained p-RSK signal after treatment may indicate this mechanism. 2. Combination Therapy: Explore combining this compound with inhibitors of upstream components of the MAPK pathway, such as MEK inhibitors (e.g., trametinib) or RAF inhibitors (e.g., dabrafenib) in BRAF-mutant models. This dual blockade may overcome resistance driven by pathway reactivation.[12][13] |
| Activation of Parallel Signaling Pathways | 1. Pathway Profiling: Use antibody arrays or phospho-proteomics to identify upregulated signaling pathways in resistant cells. Focus on pathways known to crosstalk with the MAPK pathway, such as PI3K/AKT/mTOR, JAK/STAT, or JNK. 2. Targeted Combination Therapy: Based on the profiling results, test the efficacy of combining this compound with inhibitors of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated, a combination with a PI3K or AKT inhibitor could be synergistic. |
| Emergence of ERK1/2 Mutations | 1. Sequence ERK1 and ERK2: Isolate genomic DNA or RNA from resistant and parental cells and sequence the coding regions of MAPK3 (ERK1) and MAPK1 (ERK2) to identify potential mutations.[6] 2. Test Alternative ERK Inhibitors: Some ERK1/2 mutations may confer resistance to a specific class of inhibitors. If a mutation is identified, test the efficacy of structurally different ERK inhibitors. |
| Experimental Artifacts | 1. Verify Compound Integrity: Ensure the this compound compound is not degraded. Use a fresh stock and verify its activity in a known sensitive cell line. 2. Optimize Dosing and Treatment Schedule: Re-evaluate the IC50 of this compound in your parental cell line. Ensure the concentration and duration of treatment are appropriate for your experimental goals. |
Problem 2: Lack of In Vivo Efficacy of this compound in Xenograft or PDX Models
| Possible Cause | Suggested Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Assess Target Engagement: If possible, perform an ERK occupancy assay on tumor tissue from treated animals to confirm that this compound is reaching and binding to its target in vivo.[14] 2. Analyze Biomarkers in Tumor Tissue: Collect tumor samples at different time points after treatment and perform Western blot analysis to assess the inhibition of p-ERK and p-RSK. |
| Tumor Heterogeneity and Intrinsic Resistance | 1. Histological and Molecular Characterization: Analyze the molecular profile of the tumors to identify potential subpopulations with intrinsic resistance mechanisms. 2. Combination Therapy: Based on preclinical data, consider combining this compound with other agents. A combination with docetaxel (B913) has shown efficacy in a KRAS-mutant lung cancer PDX model.[1][5][14] |
| Host-Tumor Interactions | 1. Consider the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Analyze the stroma and immune cell infiltrate in your in vivo models. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 / GI50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | GI50 < 1 | [1] |
| A375 | Melanoma | BRAF V600E | - | [1] |
| Multiple BRAF-mutant lines | Various | BRAF | 93% of lines with GI50 < 1 | [1] |
| PAXF-2059 (PDX) | Pancreatic Ductal Adenocarcinoma | KRAS | IC50 = 0.621 | [1] |
| LXFA-983 (PDX) | Lung Cancer | KRAS | IC50 = 0.8 | [1] |
| CXF-243 (PDX) | Colorectal Cancer | KRAS | IC50 = 0.586 | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Assay Type | Result | Reference |
| ERK1 | Biochemical | IC50 = 10-20 nM | [1][2][5] |
| ERK2 | Biochemical | IC50 = 10-20 nM | [1][2][5] |
| 213 kinases | Biochemical | <50% inhibition | [1] |
| 28 kinases | Biochemical | 50-80% inhibition | [1] |
| 17 kinases | Biochemical | >80% inhibition | [1] |
| KDR, FLT3, PDGFRα | Cellular | >80% inhibition at 1 µM | [1][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control and plot cell viability (%) against drug concentration to determine the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated with this compound)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: Experimental workflow for generating and characterizing this compound resistant cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. covalx.com [covalx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ERK mutations confer resistance to mitogen-activated protein kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations That Confer Drug-Resistance, Oncogenicity and Intrinsic Activity on the ERK MAP Kinases—Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to CC-90003
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to CC-90003, a covalent inhibitor of ERK1/2.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound and other ERK inhibitors can arise from several mechanisms that allow cancer cells to overcome the inhibition of the MAPK pathway. These can be broadly categorized as on-target alterations, reactivation of the MAPK pathway, or activation of bypass signaling pathways.
-
On-Target Alterations:
-
Mutations in ERK1/2: Genetic mutations in the drug-binding site of ERK1 or ERK2 can prevent this compound from covalently binding to its target.
-
ERK2 Amplification and Overexpression: An increase in the copy number of the MAPK1 gene (encoding ERK2) can lead to higher levels of the ERK2 protein, overwhelming the inhibitory capacity of the drug.
-
-
MAPK Pathway Reactivation:
-
Upstream Mutations: Acquired mutations in upstream components of the pathway, such as KRAS or BRAF, can lead to a stronger activation signal that bypasses the need for the inhibited ERK.[1]
-
Increased Signaling Flux: In some models, resistance is associated with an overall increased signaling through the MAPK pathway, where even a small fraction of unbound and active ERK is sufficient to drive downstream signaling and promote cell survival.
-
-
Bypass Pathway Activation:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Overexpression of RTKs like EGFR and ERBB2 can activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to promote cell proliferation and survival independently of the MAPK pathway.
-
Activation of Parallel Kinase Pathways: The engagement of other stress-activated kinase pathways, such as the JNK-Jun and MSK pathways, has been observed in preclinical models of resistance to this compound.[2] The ERK5 signaling pathway has also been implicated in resistance to ERK1/2 inhibitors.
-
Q2: How can we experimentally determine the mechanism of resistance in our this compound-resistant cell line?
A2: A multi-step approach is recommended to elucidate the mechanism of resistance:
-
Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo®) to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line.
-
Assess MAPK Pathway Activity: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK, p-RSK) in both sensitive and resistant cells, with and without this compound treatment. In resistant cells, you may observe sustained phosphorylation of downstream targets like RSK despite ERK inhibition.
-
Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing of your resistant cell line to identify potential mutations in MAPK3 (ERK1), MAPK1 (ERK2), KRAS, NRAS, and BRAF.
-
Analyze Gene Expression and Copy Number: Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the copy number of genes like MAPK1, BRAF, and KRAS. RNA sequencing can be used to identify changes in the expression of RTKs and other signaling molecules.
-
Investigate Bypass Pathways: If no on-target or MAPK pathway mutations are found, use Western blotting to examine the activation status of key proteins in parallel pathways like PI3K/AKT (p-AKT, p-S6) and JNK (p-JNK).
Q3: Our resistant cells show no mutations in ERK1/2. What are the next steps?
A3: If on-target mutations are absent, it is highly likely that resistance is driven by bypass mechanisms or reactivation of the MAPK pathway upstream of ERK.
-
Investigate Upstream Reactivation: Check for acquired mutations or amplifications in KRAS, NRAS, and BRAF.
-
Probe for Bypass Signals:
-
Assess the expression and phosphorylation of receptor tyrosine kinases such as EGFR, ERBB2, and MET.
-
Examine the activation of the PI3K/AKT/mTOR pathway by checking the phosphorylation status of AKT and S6 ribosomal protein.
-
Consider the involvement of less common bypass pathways, such as the ERK5 pathway.
-
Q4: Is there a way to measure how much this compound is bound to ERK in our experimental system?
A4: Direct measurement of target occupancy can be challenging. A proprietary ELISA-based assay was developed to measure the levels of ERK unbound to this compound in peripheral blood mononuclear cells during clinical trials.[2] For preclinical research, a mass spectrometry-based approach can be used to confirm the covalent modification of ERK1/2 by this compound.[3] This method involves analyzing the mass shift of the protein after incubation with the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cellular Confluency | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment. |
| Drug Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Timing | Optimize the duration of drug exposure. Covalent inhibitors may require longer incubation times to achieve maximal effect. |
| Serum Concentration | Variations in serum concentration in the culture medium can affect the activity of signaling pathways. Use a consistent and, if necessary, reduced serum concentration during the assay. |
Issue 2: No change in p-ERK levels upon this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Verify the specificity and efficacy of your p-ERK antibody using appropriate positive and negative controls. |
| Lysate Preparation | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins. |
| Drug Concentration/Timing | Perform a time-course and dose-response experiment to determine the optimal conditions for observing p-ERK inhibition. |
| Intrinsic Resistance | The cell line may have intrinsic resistance mechanisms. Analyze the baseline activity of potential bypass pathways. |
Quantitative Data Summary
Table 1: IC50 Values of ERK Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| HCT-116 | SCH772984 | 0.3 | >10 | >33 |
| MDA-MB-231 | PD0325901 (MEKi) | 0.02 | >10 | >500 |
| COLO206F | AZD-6244 (MEKi) | 0.1 | >10 | >100 |
Data compiled from studies on ERK and MEK inhibitors, demonstrating typical shifts in IC50 upon acquired resistance.[4]
Table 2: Genetic Alterations Associated with Acquired Resistance to MAPK Pathway Inhibitors
| Resistance Mechanism | Genetic Alteration | Cancer Type |
| On-Target | MAPK1 (ERK2) Amplification | Melanoma |
| On-Target | MAPK3 (ERK1) Mutation | Melanoma |
| Upstream Reactivation | KRAS Amplification | Colorectal Cancer |
| Upstream Reactivation | BRAF Amplification | Melanoma |
| Bypass Pathway | EGFR Amplification | Lung Cancer |
| Bypass Pathway | ERBB2 Overexpression | Breast Cancer |
This table summarizes common genetic alterations leading to resistance to inhibitors of the MAPK pathway.[5][6]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in their standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Maintenance Culture: Continue this dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 1-5 µM). This process can take several months.
-
Characterization: Once a resistant population is established, perform single-cell cloning to isolate and expand clonal resistant lines. Characterize these clones for their resistance phenotype and underlying mechanisms.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK, RSK, and other proteins of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: The MAPK signaling cascade and the point of inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced drug resistance in cells coexpressing ErbB2 with EGF receptor or ErbB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of CC-90003
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-90003. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
General Information
Q1: Is this compound a cereblon modulator?
A1: No, this is a common misconception. This compound is not a cereblon (CRBN) modulator. It is a potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. Its mechanism of action is to covalently bind to a cysteine residue in the ATP binding pocket of ERK1/2, thereby blocking its kinase activity and downstream signaling in the MAPK pathway[3]. Compounds that modulate the E3 ubiquitin ligase cereblon are a distinct class of molecules, often referred to as CELMoDs or molecular glues, with a different mechanism of action[4][5][6]. For example, CC-90009 is a GSPT1 degrader that functions as a molecular glue by recruiting GSPT1 to the CRL4CRBN complex for degradation[7]. It is crucial to distinguish between these two compounds to ensure proper experimental design and interpretation of results.
Troubleshooting Off-Target Effects
Q2: My experimental results suggest off-target effects. What are the known off-target kinases of this compound?
A2: While this compound is a selective ERK1/2 inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. In a comprehensive kinase panel, this compound was found to significantly inhibit a small number of other kinases. The most notable off-target kinases inhibited by more than 80% at a 1 µmol/L concentration are KDR, FLT3, and PDGFRα[8][9]. In a cellular kinase screen using A375 melanoma cells, this compound at 1 mmol/L inhibited MKK4, MKK6, and FAK by over 80% in addition to ERK1/2[1].
Summary of this compound Kinase Selectivity
| Assay Type | Kinase Panel Size | Concentration | Key Off-Target Kinases (>80% Inhibition) | Reference |
| Biochemical/Cellular Assays | 347 | 1 µmol/L | KDR, FLT3, PDGFRα | [8][9] |
| ActivX Cellular Kinase Screen | 194 | 1 mmol/L | MKK4, MKK6, FAK | [1] |
Q3: I am observing unexpected cellular phenotypes that do not seem to be related to ERK1/2 inhibition. How can I investigate this?
A3: Unexplained phenotypes could be due to the inhibition of the off-target kinases mentioned above or other, uncharacterized interactions. A systematic approach to investigate these effects is recommended:
-
Concentration-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ERK1/2 inhibition (typically in the 10-20 nM range)[1][8]. If the phenotype only manifests at micromolar concentrations, it is more likely to be an off-target effect.
-
Rescue Experiments: If you hypothesize that the phenotype is due to inhibition of a specific off-target kinase (e.g., KDR), you can try to rescue the effect by activating the downstream pathway of that kinase.
-
Use of Alternative Inhibitors: Compare the phenotype observed with this compound to that of other structurally and mechanistically different ERK1/2 inhibitors (e.g., GDC-0994, BVD-523)[8]. If the phenotype is unique to this compound, it is likely an off-target effect.
-
Proteomic Profiling: Employ quantitative proteomics to identify changes in the cellular proteome upon treatment with this compound. This can provide an unbiased view of the pathways affected.
Q4: We are planning in vivo studies and are concerned about potential toxicities. What were the observed toxicities of this compound in clinical trials?
A4: In a Phase Ia clinical trial, the development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and unanticipated toxicities[9][10][11]. The main dose-limiting toxicities observed in patients were:
-
Neurotoxicity: Dizziness, gait disturbance, and paresthesias were observed, particularly at higher doses[10][12].
-
Hepatotoxicity: Grade 3 elevations in transaminases were reported[10][12].
-
Hypertension: Grade 3 hypertension was also a dose-limiting toxicity[10][12].
Preclinical studies in dogs also showed signs of reversible peripheral neuropathy[13]. These findings suggest that researchers conducting in vivo studies with this compound should carefully monitor for neurological and hepatic adverse effects.
Experimental Protocols
Q5: Can you provide a general protocol for assessing the kinase selectivity of this compound?
A5: A common method to assess kinase selectivity is through in vitro kinase assays using a large panel of purified kinases.
Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 nM).
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.
-
Inhibition Assay: Add the different concentrations of this compound to the kinase reactions. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if available.
-
Incubation: Incubate the reactions at the optimal temperature (usually 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed. This is often done by measuring the amount of phosphorylated substrate, typically using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the DMSO control. Determine the IC50 value for each inhibited kinase by fitting the concentration-response data to a suitable model.
Q6: What is a standard protocol for a cell proliferation assay to test the on-target and potential off-target effects of this compound?
A6: A cell proliferation assay, such as one using CellTiter-Glo®, can be used to determine the growth inhibitory (GI50) concentration of this compound in different cancer cell lines.
Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. It is recommended to test a wide range of concentrations (e.g., from 10 µM down to 0.1 nM) to capture the full dose-response curve. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the GI50 value. Comparing GI50 values across cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. KRAS-mutant) can provide insights into on-target and potential off-target sensitivities[8].
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 4. books.rsc.org [books.rsc.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-90003 Clinical Trial Termination: A Technical Overview
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the termination of the CC-90003 clinical trial. The information is presented in a question-and-answer format to directly address potential inquiries.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trial?
The Phase Ia clinical trial for this compound (NCT02313012) was terminated due to a combination of factors, primarily:
-
Lack of Objective Responses: The trial failed to demonstrate sufficient anti-tumor activity in the patients enrolled.[1][2]
-
Unfavorable Pharmacokinetic (PK) Profile: The pharmacokinetic parameters of this compound were found to be highly variable among patients, and the drug showed accumulation after multiple doses.[1][2]
-
Unanticipated Neurotoxicity: The trial observed grade 1-3 neurotoxicity, including dizziness, gait disturbance, and paresthesias, particularly at higher doses.[1][2]
Q2: What was the mechanism of action for this compound?
This compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, this compound was designed to block the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.
Below is a diagram illustrating the targeted signaling pathway.
Troubleshooting and Experimental Design
Q3: What were the key parameters of the this compound Phase Ia clinical trial?
The first-in-human study of this compound was a Phase Ia dose-escalation trial in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations.[1][2]
| Parameter | Details |
| Clinical Trial ID | NCT02313012 |
| Number of Patients | 19 |
| Patient Population | Patients with relapsed or refractory solid tumors with KRAS (n=15), NRAS (n=1), or BRAF (n=3) mutations.[1][2] |
| Dosing Regimen | Oral this compound administered in escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1][2] |
| Maximum Tolerated Dose (MTD) | 120 mg/day.[1][2] |
| Dose-Limiting Toxicities (DLTs) at 160mg | Grade 3 transaminase elevations (n=2) and hypertension (n=1).[1][2] |
Q4: What adverse events were observed in the this compound trial?
The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However, Grade 1-3 neurotoxicity was a significant concern at higher doses.
| Adverse Event Category | Specific Events |
| Constitutional | Asthenia, fatigue |
| Gastrointestinal | Anorexia, nausea/vomiting, diarrhea |
| Hepatic | Transaminase elevations |
| Neurologic | Dizziness, gait disturbance, paresthesias[1][2] |
Q5: What methodologies were used to assess drug activity and safety in the trial?
The clinical trial employed standard methodologies for a Phase I study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.
-
Safety Assessment: Monitored through adverse event reporting, chemistry and hematology panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]
-
Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1][2]
-
Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the levels of ERK unbound to this compound in peripheral blood mononuclear cells (PBMCs).[1][2] Levels of free ERK were reduced by ≥80% from baseline at doses ≥ 80 mg/day.[1][2]
The general workflow for this type of clinical trial is illustrated below.
Q6: What can be learned from the termination of the this compound trial for future drug development?
The termination of the this compound trial highlights several key considerations for the development of ERK inhibitors and other targeted therapies:
-
Therapeutic Window: Achieving a therapeutic concentration that is both effective and well-tolerated is critical. For this compound, the doses required for target engagement were associated with unacceptable toxicities.
-
Pharmacokinetic Variability: High inter-patient variability in drug exposure can complicate dose selection and may contribute to inconsistent efficacy and safety outcomes.
-
Predictive Preclinical Models: The unanticipated neurotoxicity observed in humans, which was not predicted by rodent models, underscores the need for more predictive preclinical toxicology models.[2]
-
Combination Therapies: While this compound monotherapy was not successful, preclinical data suggested potential efficacy in combination with other agents, such as docetaxel.[3] This suggests that the role of ERK inhibitors in combination regimens may warrant further investigation.
References
Improving the therapeutic window of CC-90003
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ERK1/2 inhibitor, CC-90003.
Troubleshooting Guide
This guide addresses common issues that may be encountered during preclinical studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Suboptimal anti-proliferative activity in vitro | Inadequate drug concentration. | Ensure the concentration of this compound is within the effective range (IC50 values are in the 10-20 nmol/L range for ERK1/2 inhibition)[1][2]. Titrate the concentration to determine the optimal dose for your specific cell line. |
| Cell line resistance. | KRAS-mutant cell lines can exhibit variable sensitivity[1]. Consider using a panel of cell lines to assess activity. Resistance may be due to incomplete ERK pathway inhibition or activation of parallel signaling pathways like JNK-Jun and MSK[3]. | |
| Issues with the compound. | Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. | |
| High variability in in vivo xenograft studies | Inconsistent drug administration. | Ensure consistent oral gavage technique and vehicle preparation. The pharmacokinetic profile of this compound has been noted to be highly variable[4][5]. |
| Tumor heterogeneity. | Ensure tumors are of a consistent size at the start of treatment. In the HCT-116 xenograft model, treatment was initiated when tumors reached 108 to 126 mm³[1][3]. | |
| Animal health. | Monitor animal health closely. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. have been associated with mortality in mice[2]. | |
| Unexpected toxicity in vivo | Off-target effects. | This compound has been shown to significantly inhibit the off-target kinases KDR, FLT3, and PDGFRα, which may contribute to toxicity[1][3][6]. |
| On-target toxicity in normal tissues. | ERK signaling is important in normal tissues. The observed neurotoxicity and elevations in transaminases in clinical trials suggest on-target effects in non-tumor cells[4][5]. | |
| Dosing regimen. | The maximum tolerated dose (MTD) in a Phase Ia clinical trial was 120 mg/day[4][5]. In mice, the minimally efficacious dose of 50 mg/kg once daily was also the tolerated dose in the HCT-116 xenograft model[1][3]. Adjusting the dosing schedule may be necessary. | |
| Development of resistance to this compound | Incomplete ERK inhibition. | Even with treatment, a small fraction of free ERK may be sufficient to activate downstream survival pathways[3]. |
| Activation of bypass pathways. | Resistance can emerge through the engagement of parallel signaling pathways such as JNK-Jun and MSK[3]. | |
| Combination Therapy. | Consider combination therapies. The combination of this compound with docetaxel (B913) has been shown to induce full tumor regression and prevent regrowth in a KRAS-mutant lung PDX model[1][3][7][8]. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. By irreversibly binding to ERK1/2, this compound prevents their activity, leading to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].
2. What is the recommended in vitro concentration range for this compound?
This compound exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines (e.g., many BRAF and KRAS mutant lines), growth inhibition (GI50) is often observed at concentrations below 1 µmol/L[1].
3. What is a recommended starting dose for in vivo xenograft studies?
In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1][3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with mortality[2].
4. What are the known off-target effects of this compound?
In a kinase panel screen, this compound was found to significantly inhibit KDR, FLT3, and PDGFRα at a concentration of 1 µmol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These off-target activities may contribute to the observed toxicity profile of the compound.
5. Why was the clinical development of this compound discontinued?
The clinical development of this compound was halted due to a combination of factors observed in a Phase Ia clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective responses at tolerated doses, and unanticipated neurotoxicity[4][5].
6. How can the therapeutic window of this compound be improved?
Combination therapy is a promising strategy. Preclinical studies have shown that combining this compound with docetaxel can lead to complete tumor regression in a KRAS-mutant lung cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining this compound with other anti-cancer agents could enhance efficacy and potentially allow for lower, less toxic doses of this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 / GI50 | Reference |
| ERK1/2 Kinase Activity | (Biochemical Assay) | 10-20 nmol/L | [1][2] |
| Cell Proliferation | BRAF-mutant (25 of 27 lines) | < 1 µmol/L | [1] |
| Cell Proliferation | KRAS-mutant (28 of 37 lines) | < 1 µmol/L | [1] |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Model | Dosing Regimen | Efficacy | Toxicity | Reference |
| HCT-116 Xenograft | 50 mg/kg q.d. | 65% Tumor Growth Inhibition | Well-tolerated | [1][3] |
| HCT-116 Xenograft | 50 mg/kg b.i.d. | - | Mortality by days 6-18 | [2] |
| HCT-116 Xenograft | 75 mg/kg b.i.d. | - | Mortality by days 6-18 | [2] |
| Phase Ia Clinical Trial | 120 mg/day | No objective responses | MTD; Grade 3 transaminase elevations, hypertension, neurotoxicity | [4][5] |
Experimental Protocols
3-Day Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 3-day period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) by fitting the dose-response data to a four-parameter logistic curve.
ERK Occupancy Assay
Objective: To measure the direct binding of this compound to its target, ERK, in cells or tissues.
Methodology:
This assay measures the amount of ERK that is not bound by the covalent inhibitor.
-
Sample Preparation: Prepare lysates from cells or tissues treated with this compound.
-
ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a novel assay was developed to measure direct target modification[1]. While the exact proprietary protocol is not public, a general approach would involve:
-
Coating an ELISA plate with an antibody that captures total ERK.
-
Incubating the plate with the cell or tissue lysate.
-
Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the covalent binding site is accessible).
-
Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Strategy to improve the therapeutic window of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
Cell line sensitivity and resistance to CC-90003
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CC-90003, a potent and covalent inhibitor of ERK1/2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2, leading to potent and sustained inhibition of their kinase activity.[2] This, in turn, blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival in many cancer types.[1]
Q2: Which cancer cell lines are generally sensitive to this compound?
A2: Cell lines with mutations that lead to the activation of the MAPK pathway are often sensitive to this compound. This includes a high percentage of cell lines with:
-
BRAF mutations: Approximately 93% of BRAF-mutant cancer cell lines tested have shown sensitivity to this compound, with GI₅₀ values typically below 1 μmol/L.[1]
-
KRAS mutations: A significant portion (around 76%) of KRAS-mutant cancer cell lines also exhibit sensitivity to this compound.[1]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound is primarily associated with the reactivation of the MAPK signaling pathway. This can occur through various mechanisms, including feedback activation of upstream components of the pathway or engagement of parallel signaling pathways that bypass the need for ERK1/2 signaling. For instance, in some models, resistance is linked to increased signaling through the MAPK axis itself, which can overcome the inhibitory effect of this compound.[1]
Q4: Does this compound induce degradation of GSPT1?
A4: There is no current evidence to suggest that this compound's mechanism of action involves the degradation of GSPT1. This compound is characterized as a kinase inhibitor that directly targets ERK1/2. The degradation of GSPT1 is a mechanism associated with other compounds, such as the cereblon E3 ligase modulating drugs (CELMoDs) like CC-90009.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in BRAF-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | GI₅₀ (µM) |
| A375 | Melanoma | V600E | < 1.0 |
| SK-MEL-28 | Melanoma | V600E | < 1.0 |
| HT-29 | Colorectal Cancer | V600E | < 1.0 |
| RKO | Colorectal Cancer | V600E | < 1.0 |
| WM-266-4 | Melanoma | V600E | < 1.0 |
Note: This table presents a selection of BRAF-mutant cell lines known to be sensitive to this compound, with GI₅₀ values generally below 1 µmol/L as reported in preclinical studies.[1]
Table 2: In Vitro Antiproliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | GI₅₀ (µM) |
| HCT-116 | Colorectal Cancer | G13D | < 1.0 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | < 1.0 |
| A549 | Lung Cancer | G12S | > 1.0 |
| NCI-H23 | Lung Cancer | G12C | < 1.0 |
| PANC-1 | Pancreatic Cancer | G12D | > 1.0 |
Note: Sensitivity to this compound in KRAS-mutant cell lines can be more variable. This table provides examples of both sensitive and less sensitive lines.[1]
Troubleshooting Guides
Issue 1: Higher than expected GI₅₀/IC₅₀ values in a sensitive cell line.
-
Question: My GI₅₀ value for a BRAF-mutant cell line (e.g., A375) is significantly higher than the published data. What could be the reason?
-
Answer:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. Regular cell line authentication is recommended.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect proliferation rates and drug response.
-
Incubation Time: The antiproliferative effects of this compound are typically measured after a 3-day incubation period.[1] Shorter incubation times may not be sufficient to observe the full effect.
-
Serum Concentration: The concentration of serum in your culture medium can influence cell growth and the activity of signaling pathways. Maintain a consistent serum concentration across experiments.
-
-
Mycoplasma Contamination: Check your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Issue 2: No significant decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.
-
Question: I am not observing the expected decrease in p-ERK levels by Western blot after treating my cells with this compound. What should I check?
-
Answer:
-
Treatment Conditions:
-
Concentration and Time: Ensure you are using an appropriate concentration of this compound and a suitable treatment time. Inhibition of p-ERK can be rapid, often observable within a few hours. A time-course experiment may be necessary to determine the optimal time point.
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.
-
-
Western Blotting Technique:
-
Antibody Quality: Verify the specificity and activity of your primary antibodies for both phosphorylated and total ERK.
-
Protein Loading: Ensure equal protein loading across all lanes of your gel. Normalize the p-ERK signal to the total ERK signal to account for any loading variations.
-
Transfer Efficiency: Confirm efficient transfer of proteins from the gel to the membrane.
-
-
Cellular Resistance: If the above factors are controlled for, the lack of p-ERK inhibition could indicate intrinsic or acquired resistance in your cell line, potentially due to MAPK pathway reactivation.
-
Experimental Protocols
1. Cell Viability (GI₅₀) Determination Assay
This protocol outlines a typical 3-day proliferation assay to determine the 50% growth inhibition (GI₅₀) concentration of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.001 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ value using a non-linear regression curve fit.
-
2. Western Blot for Phosphorylated ERK (p-ERK)
This protocol describes the detection of p-ERK and total ERK levels in cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the p-ERK antibodies and then re-probed with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: Experimental workflow for determining the GI₅₀ of this compound.
Caption: Logic diagram for troubleshooting common experimental issues with this compound.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing peripheral neuropathy associated with the ERK1/2 inhibitor, CC-90003, in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is peripheral neuropathy a concern?
A1: this compound is an irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) that has been investigated as a potential anti-cancer agent.[1][2] However, its clinical development was halted due to unanticipated neurotoxicity, including peripheral neuropathy, observed in a Phase Ia clinical trial.[1][2][3] This adverse effect is a significant concern as it can be dose-limiting and impact the quality of life.[3]
Q2: What were the key findings from the this compound clinical trial regarding peripheral neuropathy?
A2: In the Phase Ia study (NCT02313012), neurotoxicity was a notable adverse event. Nineteen patients with RAS or BRAF mutant tumors received this compound at doses ranging from 20 to 160 mg/day.[1] Neurologic toxicities, including dizziness, gait disturbance, and paresthesias, were primarily observed at doses between 80 and 160 mg/day.[1] These events were mostly Grade 1-3 and were found to be reversible with dose reduction or interruption.[1]
Q3: What is the proposed mechanism of this compound-induced peripheral neuropathy?
A3: The precise mechanism is not fully elucidated, but it is believed to involve a combination of on-target and off-target effects.[3] As an ERK1/2 inhibitor, this compound directly modulates the MAPK/ERK signaling pathway, which plays a complex and dual role in neuronal survival and apoptosis.[2][4][5] Inhibition of this pathway could disrupt normal neuronal function and lead to cell death.[2][4][5] Off-target kinase inhibition and interaction with other proteins may also contribute to the observed neurotoxicity.[3]
Q4: Are there established preclinical models to study this compound-related peripheral neuropathy?
A4: Yes, several preclinical models are available to investigate chemotherapy-induced peripheral neuropathy (CIPN), which can be adapted for studying this compound. These include:
-
In vivo rodent models: Mice and rats are commonly used to assess behavioral signs of neuropathy, such as mechanical allodynia and thermal hypersensitivity.[6][7] Electrophysiological measurements like nerve conduction velocity (NCV) and histopathological analysis of nerve tissue can also be performed.[6][8]
-
In vitro models: Primary cultures of dorsal root ganglion (DRG) neurons or human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) can be used to study the direct effects of the compound on neuronal cells.[3][7][9]
It is important to note that preclinical studies in mice did not show signs of neuropathy with this compound, whereas studies in dogs did reveal reversible peripheral neuropathy, suggesting that rodent models may not fully predict this specific toxicity in humans.[3]
Troubleshooting Guides
Guide 1: Unexpected or High Variability in Behavioral Readouts (Rodent Models)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in von Frey test results | Improper habituation of animals | Ensure a sufficient acclimatization period (at least 60 minutes) in the testing chambers on the elevated wire grid before testing.[10][11] |
| Inconsistent application of filaments | Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend and hold for 1-2 seconds consistently. The same researcher should perform the test to minimize inter-operator variability.[10] | |
| No clear cold allodynia response in the acetone (B3395972) test | Insufficient cooling effect | Ensure a consistent volume of acetone is applied to the plantar surface of the hind paw. The cooling effect can vary with ambient temperature and the amount of acetone applied.[6][12] |
| Animal stress or distraction | Conduct testing in a quiet environment and handle animals gently to minimize stress.[13] |
Guide 2: Issues with In Vitro Neuronal Cell Models
| Observed Issue | Potential Cause | Recommended Solution |
| Poor survival of primary DRG neurons in culture | Suboptimal isolation or culture conditions | Use a protocol that includes enzymatic and mechanical dissociation followed by a density gradient centrifugation (e.g., with Percoll) to purify neurons and remove myelin debris.[14][15] Culture on a suitable substrate like poly-L-lysine and use a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor.[16] |
| Contamination with non-neuronal cells | Proliferation of glial cells and fibroblasts | Add an antimitotic agent (e.g., cytosine arabinoside) to the culture medium to inhibit the proliferation of non-neuronal cells.[15][16] |
| Difficulty in assessing neurotoxicity | Lack of a sensitive endpoint | Utilize assays that measure neurite outgrowth, cell viability (e.g., MTT or Calcein AM/EthD-1 staining), or electrophysiological function using multielectrode arrays (MEAs).[3][9] |
Quantitative Data Summary
Table 1: Neurological Adverse Events in the this compound Phase Ia Clinical Trial (NCT02313012)
| Adverse Event | Dose Range of Observation | Grade | Outcome |
| Dizziness | 80 - 160 mg/day | 1-3 | Resolved with dose reduction/interruption |
| Gait Disturbance | 80 - 160 mg/day | 1-3 | Resolved with dose reduction/interruption |
| Paresthesias | 80 - 160 mg/day | 1-3 | Resolved with dose reduction/interruption |
| Data is based on a study of 19 patients.[1] |
Table 2: Representative Preclinical Data for Peripheral Neuropathy Assessment
| Assay | Animal Model | Typical Endpoint | Example Result with Neurotoxic Agent (e.g., Paclitaxel) |
| Von Frey Test | Mouse/Rat | 50% Paw Withdrawal Threshold (g) | Significant decrease in withdrawal threshold, indicating mechanical allodynia.[5][17] |
| Acetone Test | Mouse/Rat | Paw Withdrawal Duration (s) | Significant increase in withdrawal duration, indicating cold allodynia.[1][12][17] |
| Nerve Conduction Velocity (NCV) | Rat | Motor NCV (m/s) | Significant decrease in NCV, indicating demyelination or axonal damage.[18][19] |
| Intraepidermal Nerve Fiber Density (IENFD) | Mouse | Fibers/mm | Significant reduction in the number of nerve fibers per millimeter of epidermis.[7][20] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test in Mice
-
Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 60 minutes.[10][11]
-
Filament Selection: Begin with a von Frey filament of intermediate stiffness (e.g., 0.6g).[10]
-
Stimulation: Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold the filament in place for 1-2 seconds.[10]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, use the next filament with higher stiffness. If there is a positive response, use the next filament with lower stiffness.[21]
-
Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method as described by Chaplan et al. (1994).
Protocol 2: Assessment of Cold Allodynia using the Acetone Test in Rats
-
Habituation: Place rats in individual chambers on a wire mesh floor and allow them to acclimate.[1]
-
Acetone Application: Using a syringe with a blunted needle or a pipette, apply a drop of acetone (approximately 50 µl) to the plantar surface of the hind paw, avoiding direct contact of the applicator with the skin.[1][12]
-
Response Measurement: Start a timer immediately upon acetone application and measure the total duration of paw withdrawal, flinching, or licking within a 30-second observation period.[1][17]
-
Repetitions: Repeat the procedure up to five times for each hind paw, with a minimum inter-trial interval of 5 minutes.[1]
-
Data Analysis: The average duration of the response is calculated.
Protocol 3: Measurement of Motor Nerve Conduction Velocity (NCV) in Rats
-
Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine) and maintain its body temperature at 37°C.[18][19]
-
Electrode Placement:
-
Recording Electrodes: Place the active recording electrode over the belly of the extensor digitorum brevis muscle and the reference electrode on the tendon of the same muscle.[9]
-
Stimulating Electrodes: Place bipolar stimulating electrodes at two points along the sciatic-tibial nerve: proximally at the sciatic notch and distally at the knee.[18][19]
-
Ground Electrode: Place a ground electrode between the stimulating and recording electrodes.[9]
-
-
Stimulation: Deliver a supramaximal electrical stimulus at both the proximal and distal sites.
-
Data Acquisition: Record the latency of the compound muscle action potential (CMAP) from the stimulus artifact to the onset of the response for both stimulation sites.
-
NCV Calculation: Measure the distance between the two stimulation sites. Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Protocol 4: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
-
Biopsy: Collect a 3mm punch biopsy from the distal leg of the animal.[20]
-
Fixation and Sectioning: Fix the tissue (e.g., in Zamboni fixative), cryoprotect it, and cut 50µm thick sections using a cryostat.[20][22]
-
Immunohistochemistry: Stain the sections with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[20][23]
-
Microscopy and Counting: Visualize the stained sections using a bright-field microscope. Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Density Calculation: Measure the length of the epidermis in each section. Express the IENFD as the number of fibers per millimeter of epidermal length.[20]
Protocol 5: In Vitro Neurotoxicity Assay using Primary Rat Dorsal Root Ganglion (DRG) Neurons
-
DRG Isolation: Dissect DRGs from neonatal or adult rats and collect them in an ice-cold solution.[16]
-
Dissociation: Digest the ganglia with enzymes (e.g., collagenase and trypsin) followed by mechanical dissociation.[14][24]
-
Purification: Purify the neuronal population using a density gradient (e.g., Percoll) to remove non-neuronal cells and debris.[14][15]
-
Plating and Culture: Plate the dissociated neurons on a poly-L-lysine coated surface in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor. Add an antimitotic agent if necessary.[16][24]
-
Compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cultures with varying concentrations of this compound or a vehicle control.
-
Endpoint Analysis: After the desired treatment duration, assess neurotoxicity by measuring neurite length, cell viability, or other relevant parameters.
Visualizations
Caption: Role of ERK1/2 signaling in neuronal survival and apoptosis.
Caption: Preclinical workflow for assessing this compound-related peripheral neuropathy.
References
- 1. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 2. [PDF] The dual role of ERK signaling in the apoptosis of neurons. | Semantic Scholar [semanticscholar.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The dual role of ERK signaling in the apoptosis of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. media.jax.org [media.jax.org]
- 12. Behavioral examinations [bio-protocol.org]
- 13. mmpc.org [mmpc.org]
- 14. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and Culture of Dorsal Root Ganglia (DRG) from Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 20. bakodx.com [bakodx.com]
- 21. von Frey test [protocols.io]
- 22. mayocliniclabs.com [mayocliniclabs.com]
- 23. Intraepidermal Nerve Fiber Density: Diagnostic and Therapeutic Relevance in the Management of Chronic Pruritus: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. worthington-biochem.com [worthington-biochem.com]
Validation & Comparative
A Comparative Guide to ERK Inhibitors: CC-90003 vs. GDC-0994
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cancer research due to its frequent dysregulation in various malignancies.[1][2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in this pathway, making them attractive targets for therapeutic intervention.[3][4] This guide provides a detailed, data-driven comparison of two notable ERK1/2 inhibitors: CC-90003 and GDC-0994 (ravoxertinib).
Mechanism of Action: A Tale of Two Binding Modes
This compound is a potent and irreversible inhibitor of ERK1/2.[5][6] Its mechanism involves forming a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2.[7] This irreversible binding leads to a prolonged pharmacodynamic effect, as demonstrated by the sustained inhibition of the downstream target p-RSK and a longer recovery of ERK occupancy after the compound is removed.[7]
In contrast, GDC-0994 (also known as ravoxertinib) is a potent, orally available, and highly selective reversible inhibitor of ERK1/2.[8][9][10] As an ATP-competitive inhibitor, it vies with ATP for binding to the kinase's active site.[11]
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent anti-proliferative activity of both inhibitors across a range of cancer cell lines, particularly those with BRAF and KRAS mutations.[4][8] However, direct comparisons suggest that this compound exhibits greater potency in certain models.
In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was found to be more potent than GDC-0994 in reducing cell growth.[4] Notably, this compound induced cell death at concentrations starting from 1 μmol/L, a cytotoxic effect not observed with GDC-0994 at concentrations up to 10 μmol/L.[4] Furthermore, in a panel of six KRAS- and BRAF-mutant lung cancer cell lines, this compound demonstrated potency that was superior or comparable to another ERK inhibitor, BVD-523, and significantly improved over GDC-0994.[4]
Table 1: Biochemical and Cellular Potency of this compound and GDC-0994
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | ERK1/2 | Biochemical | 10-20 nM | - | [5] |
| GDC-0994 | ERK1 | Biochemical | 1.1 nM (or 6.1 nM) | - | [8][12][13] |
| ERK2 | Biochemical | 0.3 nM (or 3.1 nM) | - | [8][12][13] | |
| p-ERK2 | Cellular | 86 nM | A375 | [8] | |
| p-RSK | Cellular | 140 nM | A375 | [8] |
Note: Discrepancies in reported IC50 values for GDC-0994 may be due to different assay conditions.
Table 2: Anti-proliferative Activity of this compound in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HCT-116 | Colorectal | < 1 | [4] |
| Multiple Lines | Pancreatic, Lung, Colorectal | Broadly Active (28 of 37 lines with GI50 < 1 µM) | [4] |
Kinase Selectivity Profile
Both inhibitors have been profiled for their selectivity against a broad panel of kinases.
This compound: In a 258-kinase biochemical assay, this compound demonstrated good selectivity.[5] While it strongly inhibited ERK1 and ERK2, significant inhibition (>80% at 1 µmol/L) was also observed for KDR, FLT3, and PDGFRα.[14]
GDC-0994: GDC-0994 is described as a highly selective inhibitor of ERK1 and ERK2.[9]
In Vivo Efficacy
Both compounds have shown significant single-agent activity in in vivo cancer models.
This compound: In an HCT-116 xenograft model, this compound was well-tolerated at various doses and led to tumor growth inhibition.[5] The minimally efficacious dose demonstrating 65% tumor growth inhibition was 50 mg/kg once daily.[4] Combination studies have also shown promise; for instance, this compound combined with docetaxel (B913) resulted in complete tumor regression in a patient-derived xenograft (PDX) model of lung cancer.[14][15]
GDC-0994: Daily oral dosing of GDC-0994 resulted in significant anti-tumor activity in multiple xenograft models, including those with KRAS and BRAF mutations.[8][16]
Clinical Development and Adverse Effects
Both inhibitors have been evaluated in clinical trials, but their development has faced challenges.
This compound: The clinical development of this compound was discontinued.[14][15] This was due to the maximum tolerated dose failing to produce acceptable clinical outcomes and the emergence of adverse drug-related neuropathy and neurotoxicity.[14]
GDC-0994: A first-in-human Phase I study of GDC-0994 in patients with advanced solid tumors showed an acceptable safety profile with pharmacodynamic effects.[9][17] The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.[17][18] Two patients with BRAF-mutant colorectal cancer had a confirmed partial response.[9]
Signaling Pathway and Experimental Visualizations
To better understand the context of these inhibitors, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for their evaluation.
Caption: The ERK signaling cascade and points of inhibition.
Caption: A typical workflow for preclinical evaluation of ERK inhibitors.
Experimental Protocols
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 cells/well and incubate overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of the ERK inhibitor (e.g., this compound or GDC-0994) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[5]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.[19] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression.[19]
Western Blotting for Pathway Modulation
This method assesses the inhibition of ERK signaling by measuring the phosphorylation status of key pathway proteins.
-
Cell Lysis: Treat cultured cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[19][20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and phosphorylated RSK (p-RSK). Subsequently, incubate with a corresponding secondary antibody.[19][21]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[19]
In Vivo Xenograft Studies
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.[4][22]
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the ERK inhibitor (e.g., this compound or GDC-0994) or a vehicle control to the mice according to the specified dosing schedule (e.g., once daily oral gavage).[4][8]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[22]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).[22]
Conclusion
Both this compound and GDC-0994 are potent inhibitors of the ERK1/2 kinases, a critical target in cancer therapy. Preclinical data indicates that this compound, with its covalent and irreversible binding mechanism, may offer greater potency and cytotoxic effects in certain cancer models compared to the reversible inhibitor GDC-0994. However, the clinical development of this compound was halted due to toxicity issues, highlighting the critical importance of the therapeutic window for this class of inhibitors. GDC-0994 has shown an acceptable safety profile in early clinical trials with modest single-agent activity. The insights gained from these and other ERK inhibitors continue to inform the development of next-generation therapeutics targeting the MAPK pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 3. droracle.ai [droracle.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A covalent ERK1/2 inhibitor [morressier.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medkoo.com [medkoo.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors [ouci.dntb.gov.ua]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Battle in KRAS-Mutant Cancers: Comparing the ERK1/2 Inhibitors CC-90003 and BVD-523
For researchers and drug development professionals navigating the complex landscape of KRAS-mutant cancer therapeutics, the direct inhibition of the downstream effector ERK1/2 presents a promising strategy. This guide provides an objective comparison of two key ERK1/2 inhibitors, CC-90003 and BVD-523 (ulixertinib), summarizing their performance in preclinical KRAS-mutant models and detailing the experimental methodologies supporting the findings.
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway in cellular proliferation and survival, and its aberrant activation, frequently driven by KRAS mutations, is a hallmark of many aggressive cancers.[1][2] While upstream inhibitors targeting RAF and MEK have shown clinical benefit in some contexts, resistance often emerges through the reactivation of ERK.[3] This has propelled the development of direct ERK1/2 inhibitors as a means to overcome both primary and acquired resistance. This compound, a covalent inhibitor, and BVD-523, a reversible ATP-competitive inhibitor, have both demonstrated significant anti-tumor activity in preclinical models of KRAS-mutant cancers.[1][4]
At a Glance: Key Characteristics
| Feature | This compound | BVD-523 (Ulixertinib) |
| Mechanism of Action | Covalent inhibitor of ERK1/2[1] | Reversible, ATP-competitive inhibitor of ERK1/2[2][4] |
| Developer | Celgene Corporation[1] | BioMed Valley Discoveries[5] |
| Key Advantage in KRAS Models | Demonstrated superior or comparable potency to BVD-523 in a panel of KRAS-mutant lung cancer cell lines.[6] | Shows potent, single-agent activity and can overcome resistance to upstream MAPK pathway inhibitors.[4][5] |
In Vitro Performance: Antiproliferative Activity
The potency of this compound and BVD-523 has been evaluated across a range of KRAS-mutant cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Antiproliferative Activity of this compound in KRAS-Mutant Cell Lines [6][7]
| Cell Line | Cancer Type | KRAS Mutation | GI50 (µM) |
| HCT-116 | Colorectal Cancer | G13D | < 1 |
| NCI-H358 | Lung Cancer | G12C | ~0.1 |
| A549 | Lung Cancer | G12S | ~1 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~1 |
| PANC-1 | Pancreatic Cancer | G12D | > 10 |
A study comparing this compound to BVD-523 in a panel of six KRAS- and BRAF-mutant lung cancer cell lines demonstrated that this compound had superior or comparable potency.[6]
Table 2: Antiproliferative Activity of BVD-523 (Ulixertinib) in KRAS-Mutant Cell Lines [4][8][9]
| Cell Line | Cancer Type | KRAS Mutation | IC50/EC50 (nM) |
| MIAPaCa-2 | Pancreatic Cancer | G12C | Not explicitly stated, but showed dose-dependent activity |
| HCT116 | Colorectal Cancer | G13D | Not explicitly stated, but showed dose-dependent activity |
| A549 | Lung Cancer | G12S | 400 |
KRAS-mutant cell lines were generally found to be more sensitive to ulixertinib (B1684335) compared to KRAS wild-type cell lines.[8]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both compounds has been confirmed in in vivo models, demonstrating their potential to translate to clinical settings.
Table 3: In Vivo Efficacy of this compound in KRAS-Mutant Xenograft and PDX Models [6][7]
| Model | Cancer Type | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) |
| HCT-116 Xenograft | Colorectal Cancer | G13D | 50 mg/kg, QD | 65% |
| HCT-116 Xenograft | Colorectal Cancer | G13D | 100 mg/kg, QD | >80% |
| Lung PDX (LXFA 526) | Lung Cancer | G12C | 100 mg/kg, QD | Significant tumor growth delay |
| Pancreatic PDX (PAXF 1856) | Pancreatic Cancer | G12D | 100 mg/kg, QD | Significant tumor growth delay |
In a KRAS-mutant lung patient-derived xenograft (PDX) model, the combination of this compound with docetaxel (B913) resulted in complete tumor regression and prevented regrowth after treatment cessation.[3][6]
Table 4: In Vivo Efficacy of BVD-523 (Ulixertinib) in KRAS-Mutant Xenograft Models [4]
| Model | Cancer Type | KRAS Mutation | Dosing | Outcome |
| MIAPaCa-2 Xenograft | Pancreatic Cancer | G12C | 10, 25, 50, 75, 100 mg/kg, BID | Dose-dependent antitumor activity |
| MIAPaCa-2 Xenograft | Pancreatic Cancer | G12C | 25 mg/kg, BID | 25.2% T/C (Tumor/Control) |
BVD-523 demonstrated significant dose-dependent tumor volume regressions in BRAF-mutant xenograft models as well.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound, BVD-523, or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for the compounds to exert their antiproliferative effects.[6]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).[10]
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is generated to determine the GI50 or IC50 value for each compound.[10]
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells with a specific KRAS mutation is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[7][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, this compound, or BVD-523. The compounds are administered orally at specified doses and schedules (e.g., once or twice daily).[4][7]
-
Tumor Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and the final tumor volumes are recorded. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[11]
Conclusion
Both this compound and BVD-523 (ulixertinib) are potent ERK1/2 inhibitors with compelling preclinical data in KRAS-mutant cancer models. This compound has shown superior or comparable in vitro potency in some direct comparisons. BVD-523 has demonstrated robust, dose-dependent anti-tumor activity in vivo. The choice between these or other ERK inhibitors in a research or clinical setting will likely depend on the specific KRAS mutation, the tumor type, and the potential for combination therapies. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for scientists working to advance treatments for KRAS-driven cancers.
References
- 1. covalx.com [covalx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomed-valley.com [biomed-valley.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the On-Target Effects of CC-90003 with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC-90003, a potent and irreversible inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), with other therapeutic alternatives.[1][2][3] It delves into the critical role of CRISPR-Cas9 technology in validating the on-target effects of such kinase inhibitors and presents supporting experimental data and detailed protocols to aid in drug development and research.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that targets ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][4] This pathway is frequently hyperactivated in various cancers, particularly those with BRAF and RAS mutations, making it a compelling target for therapeutic intervention.[4][5] Preclinical studies demonstrated that this compound exhibits potent anti-proliferative activity in cancer cell lines with these mutations.[5][6] However, its clinical development was halted due to a lack of objective responses in patients, an unfavorable pharmacokinetic profile, and observed neurotoxicity.[6][7][8] Understanding and rigorously validating the on-target effects of such compounds is paramount to predicting clinical success and mitigating off-target toxicities.
The Power of CRISPR in On-Target Validation
Confirming that a drug's therapeutic effect stems from its intended target is a cornerstone of drug development. CRISPR-Cas9 gene editing has emerged as a superior tool for this purpose, offering a precise and permanent way to modulate gene expression.[9][10][11] Unlike transient methods like RNA interference (RNAi), CRISPR-mediated knockout provides a complete loss-of-function phenotype, enabling a clearer interpretation of a drug's on-target versus off-target effects.[10]
Hypothetical CRISPR-Based Validation of this compound's On-Target Effects
A definitive method to validate that the cytotoxic or anti-proliferative effects of this compound are mediated through ERK1 and ERK2 is to utilize CRISPR-Cas9 to generate cell lines resistant to the drug by knocking out its direct targets. The logic is straightforward: if this compound's efficacy is solely dependent on inhibiting ERK1/2, then cells lacking these kinases should be insensitive to the drug.
Comparative Analysis of ERK1/2 Inhibitors
This compound was developed in a landscape of other MAPK pathway inhibitors. A comparison with these alternatives highlights the nuances in efficacy, selectivity, and clinical progression.
| Compound | Target(s) | IC50 (ERK1/2) | Key Preclinical Findings | Clinical Status |
| This compound | ERK1, ERK2 | 10-20 nM[1][5] | Potent anti-proliferative activity in KRAS/BRAF mutant models.[4][5] | Terminated in Phase Ia[6][7] |
| GDC-0994 (Ulixertinib) | ERK1, ERK2 | ~1 nM | Demonstrated anti-tumor activity in preclinical models. | Investigated in multiple clinical trials, some discontinued. |
| BVD-523 (Vesimetasertib) | ERK1, ERK2 | ~0.5 nM | Showed efficacy in BRAF and RAS mutant cancers. | Advanced to clinical trials, development ongoing in specific contexts. |
| Trametinib (Mekinist) | MEK1, MEK2 | ~0.7-0.9 nM | FDA-approved for various cancers, often in combination. | Approved and in clinical use. |
| Selumetinib (Koselugo) | MEK1, MEK2 | ~14 nM | FDA-approved for neurofibromatosis type 1. | Approved and in clinical use. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ERK1 (MAPK3) and ERK2 (MAPK1) for this compound Target Validation
Objective: To generate ERK1 and ERK2 double-knockout (DKO) cancer cell lines to assess the on-target activity of this compound.
Materials:
-
Cancer cell line sensitive to this compound (e.g., HCT-116)
-
Lentiviral vectors expressing Cas9 and guide RNAs (gRNAs) targeting MAPK3 and MAPK1
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
DMEM/RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo Luminescent Cell Viability Assay
-
Antibodies for Western Blot: anti-ERK1/2, anti-phospho-ERK1/2, anti-GAPDH
Methodology:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting early exons of MAPK3 and MAPK1 into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of Target Cells: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection of Knockout Cells:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or FACS.
-
-
Validation of Knockout:
-
Western Blot: Screen individual clones for the absence of ERK1 and ERK2 protein expression.
-
Sanger Sequencing: Sequence the genomic DNA at the gRNA target sites to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
This compound Sensitivity Assay:
-
Plate wild-type (WT) and DKO cells in 96-well plates.
-
Treat the cells with a dose-response range of this compound for 72 hours.
-
Measure cell viability using the CellTiter-Glo assay.
-
-
Data Analysis: Compare the dose-response curves and IC50 values of this compound in WT versus DKO cells. A significant rightward shift in the dose-response curve for the DKO cells would confirm that the anti-proliferative effect of this compound is on-target.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's on-target effects using CRISPR.
Conclusion
While this compound showed promise in preclinical models as a potent ERK1/2 inhibitor, its clinical journey underscores the importance of a deep understanding of a drug's in vivo behavior, including its pharmacokinetics and potential for off-target effects. The use of advanced techniques like CRISPR-Cas9 for target validation is indispensable in modern drug discovery. It provides a robust framework for confirming a drug's mechanism of action, thereby increasing the confidence in its therapeutic potential and informing the decision-making process for clinical development. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary tools and information to rigorously validate their therapeutic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selectscience.net [selectscience.net]
- 10. criver.com [criver.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent and Non-Covalent ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. This guide provides an objective, data-driven comparison of two major classes of ERK inhibitors: covalent and non-covalent. Understanding the distinct mechanisms, potencies, and potential resistance profiles of these inhibitors is crucial for advancing cancer therapy.
Mechanism of Action: An Irreversible Bond vs. a Transient Interaction
The fundamental difference between covalent and non-covalent ERK inhibitors lies in their mode of binding to the target protein.
Non-covalent inhibitors , such as ulixertinib (B1684335) (BVD-523) and GDC-0994, bind to the ATP-binding pocket of ERK through reversible, non-covalent interactions like hydrogen bonds and van der Waals forces. This binding is an equilibrium process, and the inhibitor can dissociate from the enzyme, potentially allowing for the recovery of kinase activity.
Covalent inhibitors , such as CC-90003 and BI-78D3, also initially form a non-covalent interaction with the ATP-binding site or an allosteric site. This positions a reactive "warhead" on the inhibitor to form a permanent, covalent bond with a specific amino acid residue on the ERK protein. For instance, this compound forms a covalent bond with a cysteine residue within the active site of ERK1/2.[1][2] This irreversible binding leads to sustained and prolonged inhibition of the kinase. Another example, BI-78D3, covalently binds to a cysteine residue (C159) within the D-recruitment site (DRS), a region distinct from the ATP-binding pocket that is crucial for ERK-protein interactions.[3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical potency and cellular activity of representative covalent and non-covalent ERK inhibitors. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of ERK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| This compound | Covalent | ERK1/2 | 10 - 20 | [1][5] |
| Ulixertinib (BVD-523) | Non-covalent | ERK2 | <0.3 | [6] |
| GDC-0994 (Ravoxertinib) | Non-covalent | ERK1 | 1.1 | [7] |
| ERK2 | 0.3 | [7] |
Table 2: Cellular Activity of ERK Inhibitors (GI50/IC50 in Cancer Cell Lines)
| Inhibitor | Type | Cell Line | Cancer Type | Mutation Status | GI50/IC50 (µM) | Reference(s) |
| This compound | Covalent | HCT-116 | Colorectal Cancer | KRAS G13D | Potent Inhibition (Induces cell death >1 µM) | [1] |
| PAXF-2059 | Pancreatic Ductal Adenocarcinoma | KRAS | 0.621 | [1] | ||
| LXFA-983 | Lung Cancer | KRAS | 0.8 | [1] | ||
| CXF-243 | Colorectal Cancer | KRAS | 0.586 | [1] | ||
| Ulixertinib (BVD-523) | Non-covalent | A375 | Melanoma | BRAF V600E | 0.180 | [8] |
| GDC-0994 (Ravoxertinib) | Non-covalent | A375 | Melanoma | BRAF V600E | 0.14 (pRSK inhibition) | [7] |
In Vivo Efficacy
Preclinical xenograft models are critical for evaluating the anti-tumor activity of ERK inhibitors.
The covalent inhibitor This compound has demonstrated significant in vivo efficacy. In a KRAS-mutant HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg once daily resulted in 65% tumor growth inhibition (TGI).[1][2] In patient-derived xenograft (PDX) models, this compound at 50 mg/kg once daily led to tumor stasis in lung cancer (LXFA-983) and pancreatic cancer (PAXF-2059) models.[1]
The non-covalent inhibitor ulixertinib has also shown potent in vivo activity. In a CHLA136-Fluc neuroblastoma xenograft model, daily treatment with 50 mg/kg of ulixertinib significantly inhibited tumor growth and prolonged overall survival.[9] Furthermore, ulixertinib has demonstrated the ability to reduce tumor growth and induce regression in BRAF- and RAS-mutant xenograft models.[10]
Signaling Pathways and Experimental Workflows
To understand the context of ERK inhibition and the methods used for evaluation, the following diagrams illustrate the ERK signaling pathway and a general workflow for comparing ERK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ERK inhibitors. Below are representative protocols for key experiments.
Protocol 1: Biochemical ERK Kinase Assay (e.g., ADP-Glo™)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute purified active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a peptide substrate), and ATP in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (covalent or non-covalent) in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO control).
-
Add 2 µl of the diluted ERK2 enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Assay for ERK Inhibition (Western Blot for p-ERK)
This assay measures the ability of an inhibitor to block ERK signaling within a cellular context.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A375, HCT-116) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal ERK activity.
-
Treat the cells with various concentrations of the ERK inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the ERK pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular EC50 value.
-
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ERK inhibitors in a mouse model.
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the ERK inhibitor (formulated in an appropriate vehicle) or vehicle alone to the respective groups via the intended clinical route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.
-
Resistance Mechanisms
A critical consideration in cancer therapy is the development of drug resistance.
Non-covalent inhibitors: Resistance to non-covalent ERK inhibitors can arise from on-target mutations in the ERK1/2 genes. These mutations can alter the ATP-binding pocket, reducing the affinity of the inhibitor. Additionally, amplification and overexpression of ERK2 or upregulation of upstream signaling components like EGFR can also lead to resistance.
Covalent inhibitors: Covalent inhibitors that target a specific cysteine residue can be rendered ineffective by mutations at that site. However, covalent inhibitors that target alternative sites, such as the D-recruitment site, may be able to overcome resistance mechanisms that arise in the ATP-binding pocket.[4] For example, the covalent inhibitor BI-78D3 has been shown to induce apoptosis in melanoma cells that are resistant to BRAF inhibitors.[3]
Conclusion
Both covalent and non-covalent ERK inhibitors have demonstrated significant promise in preclinical models of cancer.
Non-covalent inhibitors offer the advantage of reversible binding, which may be beneficial in terms of managing off-target effects. However, their efficacy can be limited by a shorter duration of action and the potential for resistance through mutations in the ATP-binding pocket.
Covalent inhibitors provide the advantage of prolonged and sustained target inhibition, which can lead to greater efficacy and a more durable response. Their ability to target unique cysteine residues may also offer a strategy to overcome certain resistance mechanisms. However, the irreversible nature of their binding necessitates careful design to ensure high selectivity and minimize the risk of off-target toxicity.
The choice between a covalent and non-covalent approach will depend on the specific therapeutic context, including the genetic makeup of the tumor, the potential for resistance, and the desired pharmacodynamic profile. Further head-to-head clinical studies are needed to fully elucidate the comparative benefits of these two classes of promising anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. UT technology: Covalent ERK inhibitors for suppressing cancer [utotc.technologypublisher.com]
- 4. Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covalx.com [covalx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Analysis of CC-90003 and Other MAPK Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. In the landscape of MAPK pathway inhibitors, the emergence of resistance presents a significant clinical challenge. This guide provides a comparative analysis of the ERK1/2 inhibitor CC-90003 with other MAPK inhibitors, focusing on its potential to overcome acquired resistance.
The mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade regulating cell growth, proliferation, and survival, is frequently dysregulated in cancer. This has led to the development of targeted inhibitors against key kinases in this pathway, including BRAF, MEK, and ERK. While these inhibitors have shown remarkable efficacy in specific cancer types, their long-term benefit is often limited by the development of resistance.
This compound is a potent and selective covalent inhibitor of ERK1/2, the final kinases in the MAPK cascade. Its mechanism of action, involving irreversible binding to its target, offers the potential for durable pathway inhibition and may provide a strategy to overcome resistance to upstream inhibitors.
Cross-Resistance Profile of this compound
A key question for any new targeted therapy is its activity in the context of resistance to existing drugs. Preclinical evidence suggests that this compound may be effective against cancer cells that have developed resistance to BRAF and MEK inhibitors. A study presented at a scientific conference reported that this compound demonstrated activity in vemurafenib- and trametinib-resistant A375 melanoma cell clones, as well as in trametinib-resistant HCT116 colorectal cancer polyclonal cells. This suggests that targeting the downstream node of the MAPK pathway with an ERK inhibitor like this compound could be a viable strategy to overcome resistance mediated by reactivation of the pathway upstream of ERK.
However, specific quantitative data on the growth inhibition (e.g., GI50 or IC50 values) of this compound in these resistant cell lines is not yet publicly available in peer-reviewed literature. The following tables summarize the available data on the activity of this compound and other MAPK inhibitors in sensitive parental cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Mutation | Other MAPK Inhibitor Resistance | This compound GI50 (µM) | Vemurafenib IC50 (µM) | Trametinib IC50 (µM) |
| A375 | V600E | Sensitive | ~0.1 - 1 | ~0.03 - 0.1 | ~0.001 - 0.005 |
| A375R | V600E | Vemurafenib & Trametinib Resistant | Data not publicly available | >10 | >1 |
Table 2: In Vitro Activity of this compound in KRAS-Mutant Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | Other MAPK Inhibitor Resistance | This compound GI50 (µM) | Trametinib GI50 (µM) |
| HCT116 | G13D | Sensitive | ~0.1 - 1 | ~0.01 - 0.1 |
| HCT116R | G13D | Trametinib Resistant | Data not publicly available | >1 |
Note: The GI50 and IC50 values are approximate ranges compiled from various sources and should be considered as representative. Exact values can vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a widely used method to assess the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., A375, HCT116)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound and other MAPK inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the GI50 or IC50 value using appropriate software.
Western Blot for ERK Phosphorylation
This protocol is used to determine the inhibitory effect of compounds on the MAPK pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and other MAPK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of inhibitors for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Mandatory Visualization
Predicting Response to CC-90003 Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting the therapeutic response to CC-90003, a covalent inhibitor of ERK1/2, in the context of other targeted therapies for cancers driven by the MAPK signaling pathway. While clinical data on predictive biomarkers for this compound is limited due to the early termination of its clinical development, preclinical studies provide valuable insights into its potential patient selection strategies. This guide synthesizes available preclinical data for this compound and contrasts it with established clinical biomarkers for alternative therapies, such as MEK and FLT3 inhibitors.
This compound: Mechanism of Action
This compound is an orally available, irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK).[2] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[1][2] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling and tumor growth.[3]
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for this compound and other targeted therapies.
Potential Biomarkers for this compound Therapy (Preclinical Data)
Preclinical evidence strongly suggests that the mutational status of key components of the MAPK pathway is a primary determinant of sensitivity to this compound.
| Biomarker | Predicted Response to this compound | Level of Evidence |
| BRAF Mutation (e.g., V600E) | Sensitive | Preclinical (in vitro)[4] |
| KRAS Mutation | Sensitive | Preclinical (in vitro & in vivo)[4][5][6] |
| Co-occurring PIK3CA/PTEN Mutations | Potentially reduced (cytostatic vs. cytotoxic response) | Inferred from studies on MEK inhibitors[7] |
Comparison with Biomarkers for Alternative Therapies
For a comprehensive understanding, it is crucial to compare the potential biomarkers for this compound with established predictive biomarkers for other targeted therapies in similar indications.
MEK Inhibitors (e.g., Trametinib, Selumetinib)
MEK inhibitors act immediately upstream of ERK in the MAPK pathway. They have shown clinical efficacy in BRAF-mutant melanoma and are being investigated in other RAS-driven cancers.
| Biomarker | Predicted Response to MEK Inhibitors | Level of Evidence |
| BRAF V600E/K Mutation | Sensitive | Clinical[8][9] |
| High MAPK Pathway Activity | Sensitive | Clinical[10] |
| DUSP6 Expression | High expression associated with sensitivity | Preclinical[7] |
| KRAS Mutation | Variable response; often requires combination therapy | Clinical[9] |
FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin) in Acute Myeloid Leukemia (AML)
This compound has been shown to have off-target activity against FLT3.[11] While not its primary target, this provides a basis for comparison with dedicated FLT3 inhibitors used in AML, a disease where FLT3 mutations are common.
| Biomarker | Predicted Response to FLT3 Inhibitors | Level of Evidence |
| FLT3-ITD Allelic Ratio (High) | Sensitive | Clinical[12][13][14] |
| NPM1 Mutation | Co-mutation with FLT3-ITD may influence prognosis and treatment decisions | Clinical[12][14] |
| FLT3 Tyrosine Kinase Domain (TKD) Mutations | Sensitive | Clinical[15] |
Experimental Protocols
Accurate biomarker assessment is fundamental for patient stratification. Below are generalized methodologies for the key biomarker tests cited in this guide.
Detection of BRAF and KRAS Mutations
-
Methodology: Polymerase Chain Reaction (PCR) followed by Sanger sequencing or allele-specific PCR. Next-generation sequencing (NGS) panels are increasingly used for broader mutation profiling.[16][17][18]
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Procedure Outline:
-
DNA is extracted from the tumor tissue.
-
The specific gene regions (e.g., KRAS codons 12, 13, 61; BRAF codon 600) are amplified using PCR.
-
The amplified DNA is then sequenced to identify any mutations. High-sensitivity methods like LNA-PCR can be employed to detect low-frequency mutations.[16]
-
Analysis of DUSP6 Expression
-
Methodology: Immunohistochemistry (IHC) for protein expression or quantitative reverse transcription PCR (qRT-PCR) for mRNA expression.
-
Sample Type: FFPE tumor tissue for IHC, fresh-frozen or FFPE tissue for qRT-PCR.
-
Procedure Outline (IHC):
-
Thin sections of the tumor tissue are prepared on slides.
-
The slides are incubated with a primary antibody specific to the DUSP6 protein.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A substrate is introduced that reacts with the enzyme to produce a colored product, allowing for visualization and scoring of DUSP6 expression levels.
-
Determination of FLT3-ITD Allelic Ratio
-
Methodology: DNA fragment analysis by capillary electrophoresis.
-
Sample Type: Bone marrow aspirate or peripheral blood.
-
Procedure Outline:
-
DNA is extracted from the patient sample.
-
PCR is performed using primers that flank the juxtamembrane domain of the FLT3 gene where internal tandem duplications (ITDs) occur.
-
The PCR products are separated by size using capillary electrophoresis.
-
The allelic ratio is calculated by dividing the area under the curve of the mutant (ITD) peak by that of the wild-type peak.[19]
-
NPM1 Mutation Analysis
-
Methodology: PCR followed by fragment analysis or Sanger sequencing. Quantitative PCR (qPCR) can be used for minimal residual disease monitoring.[4][7][12][15]
-
Sample Type: Bone marrow aspirate or peripheral blood.
-
Procedure Outline:
-
DNA or RNA is extracted from the patient sample.
-
The region of the NPM1 gene containing the mutation hotspot (exon 12) is amplified by PCR.
-
The size of the PCR product is analyzed by fragment analysis to detect insertions, or the sequence is determined by Sanger sequencing.
-
Experimental Workflow for Biomarker-Guided Therapy
The following diagram illustrates a generalized workflow for utilizing biomarkers in the context of targeted therapy selection.
Conclusion
While the clinical development of this compound was halted, the preclinical data provides a strong rationale for the investigation of BRAF and KRAS mutations as predictive biomarkers for response to ERK1/2 inhibition. For researchers and drug developers in the field of oncology, understanding the comparative landscape of biomarkers for different nodes of the MAPK pathway is essential. The established clinical utility of biomarkers for MEK and FLT3 inhibitors underscores the importance of a personalized medicine approach. Future development of ERK inhibitors will undoubtedly benefit from the lessons learned from this compound and the broader field of targeted oncology, with a continued focus on refining patient selection through robust biomarker strategies.
References
- 1. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NPM1 Mutation Analysis [neogenomics.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. oncoprescribe.com [oncoprescribe.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NPM1 MRD Analysis [neogenomics.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. ukhealthcare.uky.edu [ukhealthcare.uky.edu]
- 16. Detection of KRAS and BRAF Mutations in Colorectal Carcinoma: Roles for High-Sensitivity Locked Nucleic Acid-PCR Sequencing and Broad-Spectrum Mass Spectrometry Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colorectal Cancer and KRAS/BRAF: Overview, Testing for the Genetic Mutations, Clinical Implications of the Genetic Mutations [emedicine.medscape.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clinical Implications of the FLT3-ITD Allelic Ratio in Acute Myeloid Leukemia in the Context of an Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CC-90003's Anti-Tumor Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the covalent ERK1/2 inhibitor CC-90003 with alternative ERK inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994). The information presented is collated from preclinical and clinical studies to support independent validation and inform future research.
Executive Summary
This compound is a potent and irreversible inhibitor of ERK1/2, demonstrating preclinical anti-tumor activity in various cancer models, particularly those with KRAS mutations.[1][2] However, its clinical development was halted due to a lack of objective responses and significant neurotoxicity observed in a Phase Ia clinical trial (NCT02313012).[3] This guide compares the preclinical efficacy and mechanism of action of this compound with two other notable ERK1/2 inhibitors, the reversible inhibitor ulixertinib and the selective inhibitor ravoxertinib, to provide a comprehensive overview for the research community.
Data Presentation: In Vitro Anti-Tumor Activity
The following tables summarize the biochemical and cellular potency of this compound, ulixertinib, and ravoxertinib from available preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of ERK1/2 Inhibitors
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| This compound | ERK1/2 | 10-20 | Covalent (Irreversible) | [1] |
| Ulixertinib (BVD-523) | ERK1 | <0.3 (Kᵢ) | Reversible, ATP-competitive | [4] |
| ERK2 | <0.3 | [4] | ||
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 | Selective, ATP-competitive | [4] |
| ERK2 | 0.3 | [4] |
Table 2: Cellular Anti-proliferative Activity of ERK1/2 Inhibitors
| Compound | Cell Line | Cancer Type | Mutation | GI50/IC50 (nM) | Reference |
| This compound | HCT-116 | Colorectal Cancer | KRAS G13D | Potent (Specific value not provided in source) | [1] |
| Ulixertinib (BVD-523) | SH-SY5Y | Neuroblastoma | - | 180 (Viability IC50) | |
| HCT-116 | Colorectal Cancer | KRAS G13D | - | ||
| Ravoxertinib (GDC-0994) | SH-SY5Y | Neuroblastoma | - | 467 (Viability IC50) | |
| HCT-116 | Colorectal Cancer | KRAS G13D | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-tumor activity of ERK inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are treated with a serial dilution of the ERK inhibitor (e.g., this compound, ulixertinib, or ravoxertinib) or vehicle control (e.g., DMSO) for a specified duration (typically 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
This protocol outlines the evaluation of an ERK inhibitor's anti-tumor efficacy in a mouse xenograft model.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Inhibitor Administration: The ERK inhibitor or vehicle is administered to the mice according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).
Mandatory Visualization
MAPK/ERK Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition for this compound, ulixertinib, and ravoxertinib.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound, ulixertinib, and ravoxertinib on ERK1/2.
Experimental Workflow for In Vitro Comparison of ERK Inhibitors
The following diagram outlines a typical workflow for the in vitro evaluation of ERK inhibitors.
Caption: A standard workflow for the in vitro comparison of ERK inhibitors' anti-proliferative activity.
Logical Relationship of Clinical Development Outcomes
The following diagram illustrates the logical flow of the clinical development and outcomes for this compound.
Caption: Logical flow diagram illustrating the clinical development trajectory and discontinuation of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of CC-90003: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of CC-90003, a potent and irreversible inhibitor of ERK1/2. By following these protocols, your laboratory can maintain the highest standards of safety and operational integrity.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Given its nature as a potent kinase inhibitor, this compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
A NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert, dry material, collected into a designated hazardous waste container, and the affected area decontaminated according to your institution's established protocols.
Quantitative Data Summary for this compound
For quick reference, the following table summarizes key quantitative and logistical data for the handling and disposal of this compound.
| Parameter | Specification | Source/Recommendation |
| Waste Category | Hazardous Chemical Waste | General laboratory safety guidelines |
| Molecular Weight | 458.44 g/mol | [1] |
| Form | Solid | [2] |
| Solubility | Soluble in DMSO to >100 mM | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [3][4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other potent chemical compounds, must follow established hazardous waste protocols. The following steps provide a clear workflow for the safe disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weigh boats, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in solution (if applicable)
-
The solvent composition (if applicable)
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or laboratory
3. Waste Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from general laboratory traffic and that incompatible waste streams are segregated.
4. Waste Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: Inactivation of this compound (Hypothetical)
While specific inactivation protocols for this compound are not publicly available, a general approach for the chemical degradation of similar potent, irreversible inhibitors could involve treatment with a strong oxidizing agent or hydrolysis under basic conditions. However, it is critical to consult with your institution's EHS office before attempting any chemical inactivation procedure. Any such procedure would need to be rigorously validated to ensure complete degradation of the active compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
Essential Safety and Operational Guide for Handling CC-90003
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the ERK1/2 inhibitor, CC-90003. This document provides immediate, procedural guidance to ensure laboratory safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure user safety. Adherence to these guidelines is critical when working with this compound in a laboratory setting.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling and Procedure
This section outlines the standard operating procedure for the preparation of this compound stock solutions and its application in a common in vitro assay.
Preparation of Stock Solutions
This compound is typically supplied as a solid. To prepare a stock solution for in vitro experiments, follow these steps:
-
Pre-dissolution : Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Solvent Selection : this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Dissolution : Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Experimental Workflow: Cell Proliferation Assay
The following is a detailed methodology for a cell proliferation assay to assess the anti-proliferative effects of this compound.
-
Cell Seeding : Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment : The following day, treat the cells with serial dilutions of this compound. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation : Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment : After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP assay.
-
Data Analysis : Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound : Unused solid this compound and concentrated stock solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container and disposed of appropriately.
-
Liquid Waste : Cell culture media containing this compound should be collected and treated as chemical waste.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective covalent inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and other diseases. By irreversibly binding to a cysteine residue in the ATP-binding pocket of ERK1/2, this compound blocks their kinase activity, thereby inhibiting the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
